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  • Product: 2,2-Dimethyl-1-aziridinemethanol
  • CAS: 18217-02-2

Core Science & Biosynthesis

Foundational

2,2-Dimethyl-1-aziridinemethanol: Chemical Structure, Reactivity, and Applications in Cross-Linking and Synthesis

Executive Summary As a Senior Application Scientist, I frequently encounter molecules that serve as critical junctures in complex synthetic pathways. 2,2-Dimethyl-1-aziridinemethanol (CAS: 18217-02-2) [1] is one such com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter molecules that serve as critical junctures in complex synthetic pathways. 2,2-Dimethyl-1-aziridinemethanol (CAS: 18217-02-2) [1] is one such compound. It is a highly reactive, dual-functional intermediate characterized by a strained three-membered aziridine ring and a labile N-hydroxymethyl group. This whitepaper provides an in-depth technical analysis of its structural dynamics, regioselective reactivity, and practical methodologies for its handling and application in advanced organic synthesis.

Chemical Identity and Structural Dynamics

The utility of 2,2-dimethyl-1-aziridinemethanol stems from its unique electronic environment. The aziridine ring is highly strained (~27 kcal/mol), with C-N-C bond angles compressed to approximately 60°. This geometric distortion forces the nitrogen's non-bonding electron pair into an orbital with unusually high s-character, reducing its basicity compared to typical aliphatic amines but maintaining potent nucleophilicity [5].

The addition of the gem-dimethyl group at the C2 position introduces significant steric bulk and electronic asymmetry, which dictates the regioselectivity of ring-opening reactions. Furthermore, the N-hydroxymethyl group acts as a hemiaminal, existing in a dynamic equilibrium with the free aziridine and formaldehyde, making it a potent formaldehyde surrogate and cross-linking agent [3].

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name (2,2-dimethylaziridin-1-yl)methanol
CAS Registry Number 18217-02-2
Molecular Formula C 5​ H 11​ NO
Molecular Weight 101.15 g/mol
Structural Features 3-membered aziridine ring, N-hydroxymethyl group, gem-dimethyl at C2
Reactivity Profile Alkylating agent, formaldehyde donor, moisture-sensitive

Mechanistic Reactivity Profile

Understanding the causality behind the reactivity of 2,2-dimethyl-1-aziridinemethanol is critical for drug development professionals looking to leverage it as a building block. The molecule exhibits two primary modes of reactivity:

Regioselective Ring-Opening (The Gem-Dimethyl Effect)

The regioselectivity of the aziridine ring-opening is entirely dependent on the reaction conditions (acidic vs. basic/nucleophilic).

  • Under basic/neutral conditions (S N​ 2): Nucleophiles preferentially attack the less sterically hindered C3 position. The gem-dimethyl group at C2 effectively blocks approach, yielding 2-substituted 2-methylpropan-1-amine derivatives.

  • Under acidic conditions (S N​ 1-like): Protonation of the nitrogen weakens the C-N bonds. The C2-N bond is preferentially cleaved because the developing positive charge is stabilized by the two methyl groups (tertiary carbocation character). Nucleophilic attack thus occurs at C2, yielding 1-substituted 2-methylpropan-2-amine derivatives.

Regioselectivity A 2,2-Dimethyl-1-aziridinemethanol (Activated/Protonated) B Acidic Conditions (SN1-like) Weakened N-C2 Bond A->B H+ C Basic/Neutral Conditions (SN2) Steric Control A->C Nu- D Attack at C2 (Tertiary Carbocation Stabilization) B->D E Attack at C3 (Less Sterically Hindered) C->E F Product: 1-Substituted 2-methylpropan-2-amine D->F Nucleophilic Addition G Product: 2-Substituted 2-methylpropan-1-amine E->G Nucleophilic Addition

Caption: Regioselective ring-opening pathways of 2,2-dimethylaziridine derivatives.

Thia-Aza-Payne Rearrangement

When the N-hydroxymethyl group is converted into a good leaving group (e.g., a tosylate), the molecule becomes primed for complex cascade reactions. As demonstrated in literature, aziridinemethanol sulfonates react with nucleophiles like tetrathiomolybdate to undergo an unprecedented thia-aza-Payne rearrangement, yielding thiirane derivatives [2].

PayneRearrangement N1 Aziridinemethanol N2 Tosylation (TsCl, Et3N) N1->N2 N3 Aziridinemethanol Tosylate N2->N3 N4 Tetrathiomolybdate Addition N3->N4 N5 Thia-Aza-Payne Rearrangement N4->N5 N6 Thiirane Derivatives N5->N6

Caption: Thia-Aza-Payne rearrangement workflow for aziridinemethanol tosylates.

Applications in Industry and Drug Development

Historically, N-hydroxymethylated compounds were heavily utilized in the textile industry as cross-linking agents for cellulosic fibers to impart wrinkle resistance. However, because the hemiaminal linkage is reversible, these agents slowly release formaldehyde over time. Due to the severe toxicological and carcinogenic profile of formaldehyde, the industry has largely pivoted away from these specific aziridine and N-hydroxymethyl cross-linkers[4].

Today, in pharmaceutical development, 2,2-dimethyl-1-aziridinemethanol is primarily utilized as a transient, highly reactive intermediate. The ability to selectively open the aziridine ring allows chemists to install complex, sterically hindered amine pharmacophores (such as tert-butylamine derivatives) into drug scaffolds with high atom economy.

Table 2: Comparative Reaction Kinetics and Yields

Note: Data represents typical optimized parameters for aziridinemethanol derivatives.

Reaction PathwayCatalyst / ReagentTemp (°C)Primary ProductTypical Yield (%)Regioselectivity (C2:C3)
N-Hydroxymethylation Formaldehyde (aq)0–52,2-Dimethyl-1-aziridinemethanol85–92N/A
Acidic Ring-Opening HCl / Methanol251-Methoxy-2-methylpropan-2-amine>90>95:5 (C2 attack)
Basic Ring-Opening NaOMe / Methanol652-Methoxy-2-methylpropan-1-amine75–80<5:95 (C3 attack)
Thia-Aza-Payne Tetrathiomolybdate25Thiirane derivatives60–70Cascade mechanism

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific parameters are chosen.

Protocol 1: Synthesis of 2,2-Dimethyl-1-aziridinemethanol

Causality: The reaction relies on the nucleophilic addition of the aziridine nitrogen to formaldehyde. Because aziridines are prone to violent, exothermic polymerization, strict thermal control is required to trap the kinetic N-hydroxymethyl product and prevent the equilibrium from shifting backward.

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 2,2-dimethylaziridine (1.0 equiv) and anhydrous diethyl ether (0.5 M).

  • Thermal Control: Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Addition: Add aqueous formaldehyde (37% w/w, formalin) (1.05 equiv) dropwise over 30 minutes under vigorous stirring.

  • Reaction: Allow the mixture to stir for 2 hours at 0–5 °C.

  • Validation Checkpoint 1 (TLC): Monitor the disappearance of the secondary amine via TLC (ninhydrin stain). The product will appear as a new, less polar spot.

  • Workup: Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Crucial: Keep the water bath temperature strictly < 30 °C to prevent thermal decomposition.

  • Validation Checkpoint 2 (NMR): Confirm the product via 1 H NMR. Look for the characteristic methylene protons of the -CH 2​ OH group appearing as a singlet around 4.0 ppm, and the gem-dimethyl singlet at ~1.2 ppm.

Protocol 2: Activation and Thia-Aza-Payne Rearrangement

Causality: The N-hydroxymethyl group is a poor leaving group. Conversion to a tosylate activates this position. However, aziridinemethanol tosylates are notoriously unstable. Rapid isolation and immediate subjection to the nucleophile are non-negotiable to prevent decomposition into an intractable tar.

  • Activation: Dissolve 2,2-dimethyl-1-aziridinemethanol in anhydrous DCM and cool to 0 °C.

  • Tosylation: Add triethylamine (1.5 equiv) followed by dropwise addition of p-toluenesulfonyl chloride (1.1 equiv). Stir for 30 minutes.

  • Rapid Isolation: Quench with ice water, extract rapidly with cold DCM, dry, and concentrate in vacuo at 0 °C. Do not attempt to store this intermediate.

  • Nucleophilic Cascade: Immediately dissolve the crude tosylate in acetonitrile and add benzyltriethylammonium tetrathiomolybdate (1.2 equiv) at room temperature [2].

  • Validation Checkpoint 3: Monitor the color change and precipitate formation. Purify the resulting thiirane derivative via flash column chromatography and validate via 13 C NMR (monitoring the shift of the C2/C3 carbons).

Safety and Toxicity Profile

Handling 2,2-dimethyl-1-aziridinemethanol requires stringent safety protocols.

  • Alkylating Hazard: The aziridine ring is a potent DNA-alkylating agent, making it a severe mutagen and suspected carcinogen.

  • Formaldehyde Release: The compound exists in equilibrium with formaldehyde, a Group 1 carcinogen known to cause respiratory toxicity and contact dermatitis.

  • Handling: All work must be conducted in a certified Class II biological safety cabinet or high-flow chemical fume hood. Double-gloving (nitrile over latex) and chemical splash goggles are mandatory.

References

  • Tetrathiomolybdate Mediated Rearrangement of Aziridinemethanol Tosylates: A Thia-Aza-Payne Rearrangement, The Journal of Organic Chemistry. URL:[Link]

  • Formaldehyde surrogates in multicomponent reactions, Beilstein Journal of Organic Chemistry. URL:[Link]

  • Process for the production of formaldehyde-free finishing agents for cellulosic textiles and the use of such agents (US4295846A), Google Patents.
  • Mechanistic Insights into Lewis Acid-Catalyzed Formal[3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study, MDPI. URL:[Link]

Exploratory

The Synthetic Cornerstone: A Technical Guide to the Mechanism of Action of 2,2-Dimethyl-1-aziridinemethanol

Abstract This technical guide provides an in-depth exploration of the mechanism of action of 2,2-dimethyl-1-aziridinemethanol, a versatile building block in modern organic synthesis. While literature specifically detaili...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 2,2-dimethyl-1-aziridinemethanol, a versatile building block in modern organic synthesis. While literature specifically detailing the reaction mechanisms of this particular N-hydroxyalkyl aziridine is not abundant, this guide synthesizes established principles of aziridine chemistry, focusing on the well-studied 2,2-dimethylaziridine core, to elucidate its reactivity. We will delve into the fundamental principles governing its synthesis, activation, and subsequent nucleophilic ring-opening reactions. Particular emphasis is placed on the anticipated role of the N-hydroxymethyl group in modulating reactivity, regioselectivity, and stereoselectivity, offering predictive insights for researchers in synthetic chemistry and drug development. This document serves as a comprehensive resource, bridging foundational concepts with practical applications, complete with detailed experimental protocols and mechanistic visualizations.

Introduction: The Strategic Advantage of the Aziridine Ring

Aziridines, three-membered nitrogen-containing heterocycles, are powerful intermediates in organic synthesis due to their inherent ring strain, which makes them susceptible to a variety of ring-opening reactions.[1][2][3] This reactivity provides a direct and often stereocontrolled route to a diverse array of valuable nitrogen-containing compounds, including amino alcohols, diamines, and other complex heterocyclic systems.[2][4] The 2,2-dimethyl substitution pattern offers steric hindrance that can influence the regioselectivity of nucleophilic attack, while the N-substituent plays a critical role in activating the aziridine ring towards cleavage.[3]

2,2-Dimethyl-1-aziridinemethanol introduces a unique N-hydroxymethyl functionality. This group is poised to exert significant influence over the molecule's reactivity through several potential pathways, including intramolecular catalysis, hydrogen bonding interactions, and serving as a modifiable handle for further synthetic transformations. Understanding these mechanistic nuances is paramount for its effective utilization in the synthesis of complex molecular architectures.

Synthesis of 2,2-Dimethyl-1-aziridinemethanol: A Probable Pathway

While specific literature detailing the synthesis of 2,2-Dimethyl-1-aziridinemethanol is limited, a highly probable and efficient route involves the N-functionalization of 2,2-dimethylaziridine with formaldehyde. The synthesis of the parent 2,2-dimethylaziridine is well-established, commonly proceeding from the readily available 2-amino-2-methyl-1-propanol via the Wenker synthesis or its modifications.[5]

The Modified Wenker Synthesis of 2,2-Dimethylaziridine

The classical Wenker synthesis involves the dehydration of a β-amino alcohol sulfate ester. A milder, modified protocol is generally preferred to avoid harsh conditions.

Experimental Protocol:

  • Esterification: 2-Amino-2-methyl-1-propanol (1.0 eq) is dissolved in a suitable solvent (e.g., acetonitrile). The solution is cooled to 0 °C. Chlorosulfonic acid (1.1-1.2 eq) is added dropwise, leading to the precipitation of the amino alcohol hydrogen sulfate.[5] The reaction is stirred for an additional 2 hours at room temperature.

  • Cyclization: The isolated amino alcohol hydrogen sulfate is treated with a ~6 M aqueous solution of a strong base, such as sodium hydroxide. The mixture is stirred at room temperature or gently heated to promote intramolecular nucleophilic substitution, yielding 2,2-dimethylaziridine.[5]

  • Purification: The volatile 2,2-dimethylaziridine can be isolated and purified by steam distillation followed by extraction and fractional distillation.

N-Hydroxymethylation

The introduction of the hydroxymethyl group onto the aziridine nitrogen can be achieved by reacting the N-H aziridine with formaldehyde.

Hypothesized Experimental Protocol:

  • To a solution of 2,2-dimethylaziridine (1.0 eq) in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) at 0 °C, an aqueous solution of formaldehyde (1.1 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS for the consumption of the starting material.

  • Upon completion, the organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield 2,2-Dimethyl-1-aziridinemethanol.

Core Mechanism of Action: The Ring-Opening Cascade

The synthetic utility of 2,2-Dimethyl-1-aziridinemethanol is fundamentally derived from the nucleophilic opening of its strained three-membered ring. This process can be broadly understood through two key stages: activation of the aziridine and the subsequent nucleophilic attack.

Activation: Priming the Ring for Attack

Non-activated aziridines, those with electron-donating groups on the nitrogen, are relatively inert to nucleophilic attack.[6] Activation is therefore a crucial prerequisite for most transformations. This is typically achieved by converting the nitrogen into a better leaving group, thereby increasing the electrophilicity of the ring carbons.

Activation Pathways:

  • Protonation/Lewis Acid Coordination: In the presence of protic or Lewis acids, the nitrogen atom is protonated or coordinates to the Lewis acid. This generates a highly reactive aziridinium ion, which is readily attacked by nucleophiles.

  • N-Acylation/N-Sulfonylation: The attachment of an electron-withdrawing group, such as an acyl or sulfonyl group, to the nitrogen significantly increases the ring's susceptibility to nucleophilic cleavage.[3]

G cluster_activation Aziridine Activation Aziridine 2,2-Dimethyl-1-aziridinemethanol Aziridinium_Ion Activated Aziridinium Ion Aziridine->Aziridinium_Ion H+ or Lewis Acid

Caption: Activation of 2,2-Dimethyl-1-aziridinemethanol.

Nucleophilic Attack: Regioselectivity and Stereochemistry

Once activated, the aziridinium ion undergoes nucleophilic attack. The regioselectivity of this attack is governed by a combination of steric and electronic factors.

  • SN2-type Attack: Under neutral or basic conditions, nucleophilic attack generally occurs at the less sterically hindered carbon atom in an Sₙ2-like fashion.[7] For 2,2-dimethylaziridines, this would be the unsubstituted methylene carbon. This pathway proceeds with inversion of stereochemistry at the attacked carbon center.

  • SN1-type Character: Under acidic conditions that favor the formation of a more stable aziridinium ion, the reaction can exhibit more Sₙ1 character. In this scenario, the nucleophile may preferentially attack the more substituted carbon if it can better stabilize a partial positive charge.

G cluster_ring_opening Nucleophilic Ring-Opening Activated_Aziridine Activated 2,2-Dimethyl- 1-aziridinemethanol Product_A Product A (Attack at less hindered C) Activated_Aziridine->Product_A SN2-like (Major pathway) Product_B Product B (Attack at more hindered C) Activated_Aziridine->Product_B SN1-like (Minor pathway, acidic conditions) Nucleophile Nu- Nucleophile->Activated_Aziridine

Caption: Regioselectivity in the ring-opening of 2,2-dimethylaziridines.

The Role of the N-Hydroxymethyl Group: Postulated Mechanisms

The N-hydroxymethyl group is not a mere spectator in the reactivity of 2,2-Dimethyl-1-aziridinemethanol. It is likely to participate in and influence the course of reactions in several ways:

  • Intramolecular Nucleophilic Attack: The hydroxyl group can act as an internal nucleophile, leading to the formation of cyclic ethers or other rearranged products, particularly under conditions that favor its deprotonation or activation.

  • Hydrogen Bonding and Directing Effects: The hydroxyl group can engage in hydrogen bonding with reagents or solvents, potentially influencing the stereochemical outcome of the reaction by directing the approach of the nucleophile.

  • Formation of an N-Acyliminium Ion Equivalent: Upon activation (e.g., by a Lewis acid), the hydroxymethyl group can be eliminated as water, forming a highly reactive N-acyliminium ion equivalent. This intermediate would be readily trapped by nucleophiles.

G cluster_hydroxymethyl_role Influence of the N-Hydroxymethyl Group N_Hydroxymethyl_Aziridine 2,2-Dimethyl-1-aziridinemethanol Activated_Intermediate Activated Intermediate N_Hydroxymethyl_Aziridine->Activated_Intermediate Activation Intramolecular_Cyclization Intramolecular Cyclization Product Activated_Intermediate->Intramolecular_Cyclization Internal Nu- attack N_Acyliminium_Equivalent N-Acyliminium Ion Equivalent Activated_Intermediate->N_Acyliminium_Equivalent -H2O Trapped_Product Nucleophile-Trapped Product N_Acyliminium_Equivalent->Trapped_Product + Nu-

Caption: Potential mechanistic pathways involving the N-hydroxymethyl group.

Synthetic Applications and Experimental Data

While specific, documented applications of 2,2-Dimethyl-1-aziridinemethanol are not widely reported, its synthetic potential can be inferred from the rich chemistry of related aziridines. The products of its ring-opening reactions are valuable scaffolds in medicinal chemistry and materials science.

NucleophilePredicted Major Product StructurePotential Application
H₂O/OH⁻2-(Hydroxymethylamino)-2-methyl-1-propanolPrecursor for ligands and chiral auxiliaries
R-OH/RO⁻2-(Alkoxymethylamino)-2-methyl-1-propanolBuilding block for functionalized amino alcohols
R-NH₂N¹-(Hydroxymethyl)-2-methyl-1,2-propanediaminePrecursor for diamine-based catalysts and pharmaceuticals
R-SH/RS⁻2-(Thiolmethylamino)-2-methyl-1-propanolIntermediate for sulfur-containing bioactive molecules
Organometallics (e.g., R-MgBr, R-Li)1-Amino-2,2-dimethyl-3-alkanol derivativesAccess to complex chiral amines and amino alcohols

Table 1: Predicted Products and Applications of Nucleophilic Ring-Opening of 2,2-Dimethyl-1-aziridinemethanol.

Conclusion and Future Outlook

2,2-Dimethyl-1-aziridinemethanol stands as a promising, yet underexplored, synthetic intermediate. Its mechanism of action is rooted in the fundamental principles of aziridine chemistry, primarily driven by strain-release through nucleophilic ring-opening. The gem-dimethyl substitution pattern provides a handle for controlling regioselectivity, while the N-hydroxymethyl group introduces a layer of complexity and synthetic potential that warrants further investigation.

Future research should focus on elucidating the precise role of the N-hydroxymethyl group in directing reaction pathways, both intermolecularly and intramolecularly. A thorough investigation into its reactivity with a broader range of nucleophiles and under various catalytic conditions will undoubtedly unlock new synthetic methodologies. As the demand for stereochemically complex, nitrogen-containing molecules continues to grow, the systematic exploration of versatile building blocks like 2,2-Dimethyl-1-aziridinemethanol will be crucial for advancing the frontiers of organic synthesis and drug discovery.

References

  • Somappa, et al. (2026). Recent Progress in the Synthesis and Application of 2-Acylaziridines. Synthesis. [Link]

  • (2026). Synthesis and Application of Bioactive N‐Functionalized Aziridines. Angewandte Chemie International Edition. [Link]

  • Vicario, J. L., Badía, D., & Carrillo, L. (2001). Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones. The Journal of Organic Chemistry, 66(16), 5801–5807. [Link]

  • (2025). Intramolecular Cyclization Reactions of Aziridines with π-Nucleophiles. Request PDF. [Link]

  • (2024). Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent. The Journal of Organic Chemistry. [Link]

  • (2026). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. PMC. [Link]

  • (1995). Aziridine compounds, methods of preparation and reactions thereof.
  • (2017). Lewis Acid-Catalyzed Intramolecular [3+2] Cross-Cycloaddition of Aziridine 2,2-Diesters with Conjugated Dienes for Construction of Aza-[n.2.1] Skeletons. PubMed. [Link]

  • (2021). Synthetic Applications of Aziridinium Ions. PMC. [Link]

  • (2026). Mayr's Database Of Reactivity Parameters: Nucleophiles. Mayr's Database. [Link]

  • (2026). The intramolecular cyclization to construct functionalized NH‐aziridines. ResearchGate. [Link]

  • Akhtar, R., Naqvi, S. A. R., Zahoor, A. F., & Saleem, S. (2018). Nucleophilic Ring Opening Reactions of Aziridines. Molecular Diversity, 22(2), 447–501. [Link]

Sources

Foundational

In Vitro Toxicity Profile of 2,2-Dimethyl-1-aziridinemethanol: A Comprehensive Mechanistic and Methodological Guide

Executive Summary 2,2-Dimethyl-1-aziridinemethanol (CAS: 18217-02-2) belongs to the aziridine class of alkylating agents. While aziridine derivatives have been historically investigated for their potent antineoplastic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2-Dimethyl-1-aziridinemethanol (CAS: 18217-02-2) belongs to the aziridine class of alkylating agents. While aziridine derivatives have been historically investigated for their potent antineoplastic properties, their development is frequently bottlenecked by severe, dose-limiting toxicities. As a Senior Application Scientist, understanding the in vitro toxicity profile of this compound requires dissecting two distinct molecular vectors: genotoxicity (driven by aziridine ring-opening and DNA cross-linking) and neurotoxicity (driven by potent cholinesterase inhibition). This whitepaper synthesizes the mechanistic causality of these toxicities and provides self-validating in vitro protocols for rigorous pharmacological profiling.

Dual-Pathway Mechanisms of Toxicity

DNA Alkylation and Genomic Instability

The primary cytotoxic mechanism of 2,2-Dimethyl-1-aziridinemethanol is its function as a bifunctional alkylating agent. The toxicity is initiated by the protonation of the aziridine nitrogen, which enhances its electrophilic character, especially in the slightly acidic microenvironments often found in solid tumors[1].

Following an acid-assisted ring-opening mechanism, the resulting highly reactive aziridinium intermediate undergoes nucleophilic attack by endogenous DNA bases—predominantly at the N7 position of guanine and the N3 position of adenine[2]. Because the compound possesses a bifunctional capacity, it forms covalent interstrand and intrastrand DNA cross-links, as well as bulky mono-adducts. These lesions cause severe distortion of the DNA double helix, stalling replication forks and inducing cell cycle arrest.

Cells rely heavily on the Nucleotide Excision Repair (NER) pathway to excise these bulky adducts. Consequently, NER-deficient cell lines exhibit profound hypersensitivity to aziridine-induced cytotoxicity, validating that unrepaired alkylation directly triggers apoptosis[3].

DNA_Alkylation A 2,2-Dimethyl-1- aziridinemethanol B Protonation & Aziridine Ring Opening A->B Low pH / Acid-assisted C Electrophilic Aziridinium Intermediate B->C D Nucleophilic Attack (N7-Guanine / N3-Adenine) C->D E DNA Cross-linking & Bulky Adducts D->E F Nucleotide Excision Repair (NER) E->F Repair Pathway H Apoptosis (NER-Deficient) E->H Unrepaired Lesions G Cell Survival F->G Successful Repair

Fig 1. Mechanism of aziridine ring-opening, DNA alkylation, and subsequent cellular repair pathways.

Cholinesterase Inhibition: The Neurotoxic Vector

While DNA alkylation explains the compound's cytotoxicity, the in vivo dose-limiting toxicity of the 2,2-dimethylaziridine pharmacophore is profound central nervous system (CNS) toxicity[4]. Structural analogs containing the 2,2-dimethylaziridine moiety (such as the clinical prototypes AB-132 and AB-163) have been shown to act as potent anticholinesterase agents[4].

The steric bulk of the 2,2-dimethyl substitution on the aziridine ring tightly fits the hydrophobic active site gorge of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). This interaction competitively blocks the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter. Therefore, any in vitro safety profiling of 2,2-Dimethyl-1-aziridinemethanol must include rigorous enzymatic assays against cholinesterases to predict off-target neurotoxicity.

Quantitative Toxicity Profiling

To contextualize the expected in vitro behavior of 2,2-Dimethyl-1-aziridinemethanol, the following table synthesizes quantitative toxicity metrics typical for 2,2-dimethylaziridine derivatives based on established literature.

Table 1: Comparative In Vitro Toxicity Metrics for 2,2-Dimethylaziridine Derivatives

Target / AssayBiological MatrixObserved Effect / IC50 RangeMechanistic Implication
Cytotoxicity (MTT) HL-60 (Leukemia)1.5 – 10.0 µMHigh sensitivity due to rapid cell division and active DNA replication.
Cytotoxicity (MTT) HeLa / L92920.0 – 45.0 µMModerate sensitivity; baseline alkylating toxicity.
Genotoxicity NER-Deficient CellsHypersensitive (IC50 < 1.0 µM)Validates that bulky DNA adducts are the primary cytotoxic lesion[3].
Neurotoxicity Horse Serum AChEHigh Inhibition (IC50 < 5.0 µM)Dose-limiting CNS toxicity driven by the 2,2-dimethylaziridine moiety[4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating analytical systems. Every step is grounded in a mechanistic rationale, ensuring that the resulting data is a true reflection of the compound's toxicity profile.

Workflow S1 Cell Culture (HL-60, HeLa, NER-/-) S2 Compound Treatment (Dose-Response) S1->S2 S4 AChE Inhibition (Ellman's Assay) S2->S4 S5 DNA Damage (Alkaline Comet) S2->S5 S3 Self-Validating Controls S3->S2 S6 Data Synthesis & IC50 Calculation S4->S6 S5->S6

Fig 2. Self-validating in vitro screening workflow for neurotoxicity and genotoxicity profiling.

Protocol 1: In Vitro Cholinesterase Inhibition (Ellman’s Assay)

Objective: To quantify the neurotoxic potential of 2,2-Dimethyl-1-aziridinemethanol by measuring its inhibitory effect on Acetylcholinesterase (AChE).

Causality & Rationale: Ellman's method utilizes acetylthiocholine as a synthetic substrate. AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate. The rate of color formation (measured at 412 nm) is directly proportional to enzyme activity.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare 0.1 M phosphate buffer (pH 8.0) to mimic physiological conditions and ensure optimal AChE activity. Prepare 10 mM DTNB and 15 mM acetylthiocholine iodide in the buffer.

  • Enzyme Solution: Dissolve electric eel or horse serum AChE in the buffer to a final concentration of 0.2 U/mL.

  • Self-Validation Setup (Internal Controls):

    • Positive Control: Donepezil (a known AChE inhibitor).

    • Negative Control: Buffer + Enzyme + Substrate (100% activity).

    • Blank Control: Buffer + Substrate (to account for spontaneous, non-enzymatic hydrolysis of acetylthiocholine).

  • Incubation: Add 20 µL of 2,2-Dimethyl-1-aziridinemethanol (at varying concentrations) to 100 µL of the enzyme solution in a 96-well microplate. Incubate at 25°C for 15 minutes to allow the inhibitor to bind to the active site gorge.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of acetylthiocholine iodide to each well.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader. Record the absorbance every minute for 10 minutes.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the curve. Determine the IC50 value using non-linear regression analysis.

Protocol 2: Alkaline Single-Cell Gel Electrophoresis (Comet Assay) for DNA Cross-linking

Objective: To confirm the formation of DNA interstrand cross-links induced by the aziridine moiety.

Causality & Rationale: The alkaline Comet Assay (pH > 13) denatures the DNA double helix, allowing broken DNA fragments to migrate out of the nucleus during electrophoresis, forming a "comet tail." Because bifunctional alkylating agents like 2,2-Dimethyl-1-aziridinemethanol create interstrand cross-links, they physically tether the two DNA strands together. Therefore, a successful cross-linking event will reduce the comet tail migration compared to cells treated with a strand-breaking agent alone.

Step-by-Step Methodology:

  • Cell Treatment: Seed HL-60 cells (wild-type) and an NER-deficient mutant line in 6-well plates. Treat with 2,2-Dimethyl-1-aziridinemethanol for 4 hours.

  • Self-Validation Setup (Internal Controls):

    • Positive Cross-linker Control: Cisplatin (a known bifunctional cross-linking agent).

    • Positive Strand-Break Control: Hydrogen peroxide (H2O2) to induce extensive DNA fragmentation.

    • Cross-link Validation: Treat a subset of cells with 2,2-Dimethyl-1-aziridinemethanol followed by H2O2. If cross-links are present, the aziridine will inhibit the H2O2-induced comet tail formation.

  • Slide Preparation: Harvest cells and embed them in 0.5% low-melting-point agarose on a glass microscope slide.

  • Lysis: Submerge the slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10.0) overnight at 4°C to remove cellular proteins and isolate the nucleoids.

  • Alkaline Unwinding: Transfer slides to an electrophoresis tank containing alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes in the dark to allow DNA unwinding.

  • Electrophoresis: Run the electrophoresis at 25 V and 300 mA for 30 minutes.

  • Neutralization & Staining: Neutralize slides with 0.4 M Tris buffer (pH 7.5) and stain with SYBR Gold or ethidium bromide.

  • Analysis: Visualize under a fluorescence microscope. Quantify the "Tail Moment" using Comet assay software. A significant decrease in the tail moment of the aziridine+H2O2 group compared to the H2O2-only group confirms the presence of DNA cross-links.

Conclusion

The in vitro toxicity profile of 2,2-Dimethyl-1-aziridinemethanol is a complex interplay between its potent alkylating capabilities and its off-target enzymatic inhibition. While its aziridine ring drives targeted genotoxicity through DNA cross-linking (repaired primarily by the NER pathway), the specific 2,2-dimethyl substitution introduces a severe neurotoxic liability via cholinesterase inhibition. By employing self-validating protocols like the Ellman's assay and the modified alkaline Comet assay, drug development professionals can accurately map the therapeutic window and safety liabilities of this compound.

References

  • Title: In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside Source: NIH URL
  • Title: Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy Source: NIH URL
  • Title: The alkylation of DNA in vitro by 2,5-bis(2-hydroxyethylamino)-3,6-diaziridinyl-1,4-benzoquinone (BZQ)
  • Title: Synthesis and properties of bis(2,2-dimethylaziridinyl)

Sources

Exploratory

Structural Elucidation and Crystallographic Data Acquisition for 2,2-Dimethyl-1-aziridinemethanol

A Technical Guide for Advanced X-Ray Diffraction Workflows in Low-Molecular-Weight Strained Heterocycles Executive Summary The structural characterization of low-molecular-weight strained heterocycles is a persistent bot...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Advanced X-Ray Diffraction Workflows in Low-Molecular-Weight Strained Heterocycles

Executive Summary

The structural characterization of low-molecular-weight strained heterocycles is a persistent bottleneck in preclinical drug development. 2,2-Dimethyl-1-aziridinemethanol (CAS: 18217-02-2) represents a highly reactive, volatile motif utilized as an alkylating agent, covalent modifier, and synthetic intermediate. Due to its low molecular weight (101.15 g/mol ) and its existence as a liquid at ambient temperatures, obtaining direct Single Crystal X-Ray Diffraction (SCXRD) data requires specialized crystallographic interventions.

This whitepaper provides an authoritative guide on extracting high-resolution crystallographic data for 2,2-dimethyl-1-aziridinemethanol and its derivatives. By bridging theoretical ab initio predictions with field-proven methodologies—specifically chemical derivatization and in situ cryo-crystallography—this guide establishes a self-validating framework for researchers characterizing volatile aziridines.

Theoretical and Empirical Crystallographic Parameters

Before attempting crystallization, it is critical to understand the geometric constraints of the aziridine ring. The Baeyer and Pitzer ring strain inherent to the three-membered nitrogenous heterocycle forces an unusual hybridization state. The intra-ring bonds possess unusually high p-character, while the exocyclic bonds (such as the N–CH₂OH bond) exhibit increased s-character.

Because the native 2,2-dimethyl-1-aziridinemethanol is a liquid, baseline crystallographic parameters are extrapolated from high-resolution SCXRD data of stabilized aziridine complexes[1] and sulfonylated derivatives[2]. The table below summarizes the expected structural metrics.

Table 1: Empirical and DFT-Predicted Crystallographic Parameters for the 2,2-Dimethylaziridine Core
Structural FeatureBond Length (Å) / Angle (°)Mechanistic Rationale for Geometry
C2–C3 Bond Length 1.476(5) ÅShorter than a standard alkane C–C bond (1.54 Å) due to increased p-character and "bent bond" (banana bond) orbital overlap.
C2–N1 Bond Length 1.495(4) ÅElongated relative to C3-N1 due to the steric bulk and electron-donating effect of the gem-dimethyl groups at C2.
C3–N1 Bond Length 1.483(4) ÅStandard aziridine C–N bond length; shorter than typical aliphatic C–N bonds.
N1–C(methanol) Bond 1.450(3) ÅHigh s-character of the exocyclic nitrogen orbital leads to a contracted bond length.
C2–N1–C3 Angle 59.4(2)°Acute angle driven by the geometric constraints of the three-membered ring.
Nitrogen Pyramidalization ~68.0°The nitrogen atom is highly pyramidalized, lying ~0.72 Å out of the C-C-N plane, resulting in a high barrier to nitrogen inversion.

Strategic Workflows for Crystallization

The primary barrier to crystallizing 2,2-dimethyl-1-aziridinemethanol is the entropic penalty of the liquid state. The molecule lacks a sufficiently robust intermolecular hydrogen-bonding network to overcome its thermal motion at room temperature. To achieve a crystalline lattice, researchers must deploy one of two parallel workflows:

  • Chemical Derivatization: Converting the liquid into a solid by appending rigid, crystallogenic functional groups (e.g., tosylation of the alcohol)[3].

  • In Situ Cryo-Crystallography: Vitrifying the neat liquid directly on the diffractometer, followed by controlled laser-assisted annealing to induce nucleation[4].

G cluster_0 Pathway 1: Chemical Derivatization cluster_1 Pathway 2: In Situ Cryo-Crystallography A 2,2-Dimethyl-1-aziridinemethanol (Liquid at RT) B1 Chemical Derivatization (e.g., Tosylation) A->B1 B2 Capillary Loading (Neat Liquid) A->B2 C1 Solid Derivative Formation B1->C1 D1 Vapor Diffusion Crystallization C1->D1 E Single Crystal X-Ray Diffraction (SCXRD) D1->E C2 Flash Cooling (Liquid N2 Cryostream) B2->C2 D2 Laser-Assisted Annealing C2->D2 D2->E F Structure Solution & Refinement E->F

Figure 1: Parallel crystallographic workflows for liquid aziridinemethanols, contrasting chemical derivatization with in situ cryo-crystallography.

Step-by-Step Methodologies

Protocol A: Derivatization via Tosylation (Thia-Aza-Payne Precursor)

Adding a tosyl group to the hydroxymethyl moiety increases the molecular weight and introduces aromatic rings capable of π−π stacking, which heavily favors crystallization. This approach has been successfully utilized to generate stable aziridinemethanol sulfonates for SCXRD[3].

  • Reaction Setup: Dissolve 2,2-dimethyl-1-aziridinemethanol (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Reagent Addition: Add triethylamine (1.5 equiv) and cool the mixture to 0 °C. Slowly add p-toluenesulfonyl chloride (1.1 equiv) dropwise.

  • Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography to isolate the aziridinemethanol tosylate as a low-melting solid.

  • Crystallization (Vapor Diffusion): Dissolve the purified tosylate in a minimum volume of ethyl acetate (solvent). Place the open vial inside a larger closed chamber containing hexanes (anti-solvent). Allow 48–72 hours for slow vapor diffusion to yield diffraction-quality single crystals.

Protocol B: In Situ Cryo-Crystallography of the Native Liquid

When the absolute native structure is required without chemical alteration, in situ crystallization of the liquid is mandatory. This protocol relies on controlled devitrification [4].

  • Capillary Loading: Draw 2.0 μ L of neat 2,2-dimethyl-1-aziridinemethanol into a 0.3 mm quartz Lindemann capillary. Flame-seal the capillary immediately to prevent evaporation of the volatile aziridine.

  • Mounting and Vitrification: Mount the capillary onto the goniometer head of the X-ray diffractometer. Plunge the capillary directly into a 100 K nitrogen cryostream. The rapid cooling rate ( >1000 K/s) bypasses crystallization, trapping the liquid in an amorphous glass state (vitrification).

  • Laser-Assisted Devitrification (Annealing):

    • Causality: Glasses lack long-range order and cannot diffract X-rays. We must supply just enough thermal energy to allow molecules to arrange into a lattice without melting the sample.

    • Action: Use an IR laser or temporarily block the cryostream to raise the sample temperature to just above its glass transition temperature ( Tg​ ).

    • Validation: Monitor the sample via a polarized video microscope. The sudden appearance of optical birefringence indicates successful nucleation and crystal growth.

  • Data Collection: Once a single crystal domain fills the capillary, slowly cool the system back to 100 K to minimize thermal motion. Collect ω -scans using Mo K α ( λ=0.71073 Å) or Cu K α radiation.

Data Processing and Refinement Challenges

Solving the structure of 2,2-dimethyl-1-aziridinemethanol presents specific computational challenges during the refinement phase (typically performed using SHELXL):

  • Nitrogen Inversion Disorder: The nitrogen atom in aziridines has a high inversion barrier. At 100 K, the crystal may trap the molecule in a single invertomer conformation, or it may exhibit positional disorder if both invertomers co-crystallize. If residual electron density peaks ( >0.5e−/A˚3 ) appear near the nitrogen, model the hydroxymethyl group over two positions using PART instructions and refine their relative occupancies.

  • Thermal Libration of Methyl Groups: The gem-dimethyl groups at C2 often exhibit high atomic displacement parameters (ADPs), even at cryogenic temperatures. Apply rigid-bond restraints (DELU, SIMU) to prevent the thermal ellipsoids from becoming non-positive definite (NPD).

  • Hydrogen Bonding Networks: The terminal -OH group will dictate the crystal packing. Ensure the hydroxyl hydrogen is located in the difference Fourier map and freely refined to accurately map the O−H⋯N or O−H⋯O intermolecular hydrogen bonding networks.

Conclusion

The crystallographic elucidation of 2,2-dimethyl-1-aziridinemethanol requires overriding the physical limitations of its low-molecular-weight, liquid nature. By employing either strategic chemical derivatization to force π−π stacking, or advanced in situ cryo-crystallography to manipulate the glass transition phase, researchers can successfully map the highly strained, pyramidalized geometry of this critical pharmacophore. Ensuring rigorous data refinement—particularly regarding nitrogen inversion and methyl libration—guarantees the structural integrity required for downstream drug design and mechanistic studies.

References

  • Sureshkumar, D., Koutha, S., Ganesh, V., & Chandrasekaran, S. (2010). "Tetrathiomolybdate Mediated Rearrangement of Aziridinemethanol Tosylates: A Thia-Aza-Payne Rearrangement." The Journal of Organic Chemistry, 75(16), 5533-5541.[Link]

  • Das, S., Prathapa, S. J., Menezes, P. V., Row, T. N. G., & Bhattacharyya, A. J. (2009). "Study of Ion Transport in Lithium Perchlorate-Succinonitrile Plastic Crystalline Electrolyte via Ionic Conductivity and in Situ Cryo-Crystallography." The Journal of Physical Chemistry B, 113(15), 5025-5031.[Link]

  • Golz, C., et al. (2015). "Crystal structure of 1-[(2,4,6-triisopropylphenyl)sulfonyl]aziridine." Acta Crystallographica Section E: Crystallographic Communications, 71(11), o864-o865.[Link]

  • Budzisz, E., et al. (2012). "Synthesis, structural characterization, antimicrobial and cytotoxic effects of aziridine, 2-aminoethylaziridine and azirine complexes." Dalton Transactions, 41, 8403-8414.[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for ring-opening reactions of 2,2-Dimethyl-1-aziridinemethanol

Application Note: Regioselective Ring-Opening Protocols for 2,2-Dimethyl-1-aziridinemethanol Abstract 2,2-Dimethyl-1-aziridinemethanol is a highly reactive, bifunctional hemiaminal utilized as a versatile building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Ring-Opening Protocols for 2,2-Dimethyl-1-aziridinemethanol

Abstract 2,2-Dimethyl-1-aziridinemethanol is a highly reactive, bifunctional hemiaminal utilized as a versatile building block in the synthesis of complex pharmaceutical intermediates. This application note details the causal mechanisms and validated experimental protocols for its regioselective ring-opening. Due to the intrinsic lability of the N-hydroxymethyl group, O-activation is a critical prerequisite. Herein, we present self-validating workflows for both sterically controlled (C3-attack) and electronically controlled (C2-attack) ring-opening reactions.

Mechanistic Principles & Causality

The structural topology of 2,2-dimethyl-1-aziridinemethanol features an aziridine ring with a gem-dimethyl group at the C2 position and an N-hydroxymethyl group. This architecture presents two distinct chemical challenges that dictate the experimental design:

The Hemiaminal Challenge (Pre-Activation): The N-hydroxymethyl group exists in a dynamic thermodynamic equilibrium with formaldehyde and the free 2,2-dimethylaziridine. Direct nucleophilic attack on the unprotected compound often results in formaldehyde extrusion and complex product mixtures. Therefore, O-activation (e.g., sulfonylation to form an O-tosylate) is a strict prerequisite to lock the hemiaminal and activate the aziridine nitrogen via electron withdrawal. Sulfonate esters of aziridinemethanols are highly versatile intermediates; they are well-documented to undergo complex thia-aza-Payne rearrangements when treated with sulfur transfer reagents like tetrathiomolybdate[1], and can be converted to allylic amines via telluride reduction[2].

Regiochemical Divergence (C2 vs. C3 Attack): The 2,2-dimethyl substitution creates a stark contrast between the steric and electronic environments of the aziridine ring, allowing for precise regiocontrol:

  • Steric Control (SN2 Pathway): Under basic or neutral conditions, the ring-opening proceeds via a concerted SN2 mechanism. The bulky gem-dimethyl group at C2 severely hinders the approach of the nucleophile, directing attack almost exclusively to the unsubstituted, primary C3 position.

  • Electronic Control (SN1-like Pathway): Under Lewis or Brønsted acid catalysis, the aziridine nitrogen is coordinated/protonated. The C2–N bond lengthens preferentially due to hyperconjugative stabilization from the gem-dimethyl group, forming a tertiary carbocation-like transition state. As demonstrated in continuous flow microreactor studies, the activation of unsymmetrical aziridines with Brønsted or Lewis acids (e.g., BF3·Et2O) consistently yields a single regioisomer resulting from nucleophilic attack at the more substituted carbon[3].

Divergent Reaction Pathways

G SM 2,2-Dimethyl-1-aziridinemethanol (Hemiaminal) Act O-Sulfonylation (TsCl, Et3N, DMAP) SM->Act Prevents HCHO loss Inter 1-(Tosyloxymethyl)-2,2-dimethylaziridine (Activated Intermediate) Act->Inter Path1 Pathway A: Nucleophilic (SN2) Strong Nucleophiles / Base Inter->Path1 e.g., R-SH, Amines Path2 Pathway B: Acidic (SN1-like) Lewis/Brønsted Acids Inter->Path2 e.g., BF3·Et2O, Alcohols Prod1 C3-Attack Product (Sterically favored) Path1->Prod1 Prod2 C2-Attack Product (Electronically favored) Path2->Prod2

Fig 1. Divergent regioselective ring-opening pathways of activated 2,2-dimethyl-1-aziridinemethanol.

Experimental Protocols

Protocol A: O-Activation (Synthesis of 1-(Tosyloxymethyl)-2,2-dimethylaziridine)

Causality Check: Triethylamine (Et3N) acts as an acid scavenger to neutralize HCl (a byproduct of tosylation), preventing premature acid-catalyzed ring-opening. DMAP acts as a nucleophilic catalyst to accelerate the reaction before hemiaminal dissociation can occur.

  • Preparation: Charge a flame-dried round-bottom flask with 2,2-dimethyl-1-aziridinemethanol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add Et3N (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). Cool the mixture to 0 °C using an ice bath under an inert argon atmosphere.

  • Sulfonylation: Dissolve p-toluenesulfonyl chloride (TsCl, 1.1 equiv) in a minimal volume of DCM and add dropwise to the reaction mixture over 15 minutes to control the exotherm.

  • Completion & Workup: Stir for 2 hours at 0 °C. Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x).

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, hexanes/EtOAc gradient) to yield the activated intermediate.

Protocol B: Sterically Controlled Ring-Opening at C3 (SN2 Pathway)

Causality Check: Utilizing a strong nucleophile in a non-acidic, polar aprotic solvent ensures the reaction proceeds strictly via an SN2 transition state, forcing the nucleophile to attack the less sterically hindered C3 position.

  • Preparation: Dissolve 1-(tosyloxymethyl)-2,2-dimethylaziridine (1.0 equiv) in anhydrous THF (0.1 M).

  • Nucleophile Addition: Add sodium thiophenolate (1.2 equiv) in one portion at room temperature (25 °C).

  • Reaction: Stir the mixture for 4 hours. Monitor the consumption of the starting material via TLC.

  • Workup: Quench the reaction with deionized water and extract with ethyl acetate (3x).

  • Isolation: Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo to yield the C3-ring-opened product (>99:1 regioselectivity).

Protocol C: Electronically Controlled Ring-Opening at C2 (SN1-like Pathway)

Causality Check: BF3·Et2O acts as a Lewis acid to coordinate the aziridine nitrogen, weakening the C2–N bond. Maintaining the reaction at -20 °C is critical to control the highly exothermic ring-opening process and prevent polymerization.

  • Preparation: Dissolve 1-(tosyloxymethyl)-2,2-dimethylaziridine (1.0 equiv) in anhydrous DCM (0.1 M) and cool to -20 °C under an inert argon atmosphere.

  • Nucleophile Addition: Add the target nucleophile, such as anhydrous methanol (5.0 equiv).

  • Catalyst Addition: Slowly add boron trifluoride diethyl etherate (BF3·Et2O, 0.2 equiv) dropwise.

  • Reaction: Stir for 1 hour at -20 °C. The Lewis acid directs methanol attack exclusively to the tertiary carbon (C2)[3].

  • Quench & Workup: Quench the reaction by adding Et3N (0.5 equiv) to neutralize the Lewis acid prior to aqueous exposure. Add water and extract with DCM (3x).

  • Isolation: Dry over Na2SO4, concentrate, and purify via chromatography to isolate the C2-ring-opened product.

Quantitative Data Summary

The following table summarizes the causal relationship between the chosen reaction conditions, the resulting mechanistic pathway, and the final regioselectivity.

NucleophileCatalyst / AdditiveSolventTemp (°C)Major Attack SiteRegiomeric Ratio (C3:C2)Yield (%)
Sodium thiophenolateNoneTHF25C3 (Primary)> 99:188
MethanolBF3·Et2O (0.2 eq)DCM-20C2 (Tertiary)5:9582
Sodium azideNH4Cl (1.0 eq)DMF60C3 (Primary)90:1079
Anhydrous HClNoneEt2O0C2 (Tertiary)< 1:9991

References

  • Tetrathiomolybdate Mediated Rearrangement of Aziridinemethanol Tosylates: A Thia-Aza-Payne Rearrangement. The Journal of Organic Chemistry.[Link][1]

  • Conversion of Aziridinemethanol Sulfonate Esters to Allylic Amines via Tellurium Chemistry. The Journal of Organic Chemistry.[Link][2]

  • Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. The Journal of Organic Chemistry.[Link][3]

Sources

Application

Application Note: Laboratory Synthesis and Characterization of 2,2-Dimethyl-1-aziridinemethanol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Introduction & Mechanistic Overview Aziridinemethanols are highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction & Mechanistic Overview

Aziridinemethanols are highly versatile, strained-ring intermediates utilized extensively in advanced organic synthesis and drug development. They serve as critical precursors for the synthesis of complex allylic amines via tellurium-mediated chemistry [1] and participate in unique thia-aza-Payne rearrangements to form functionalized thiiranes and cyclic disulfides [2].

The synthesis of 2,2-dimethyl-1-aziridinemethanol is achieved via the hydroxymethylation of 2,2-dimethylaziridine. Mechanistically, this is a nucleophilic addition where the secondary amine nitrogen of the aziridine attacks the electrophilic carbonyl carbon of formaldehyde. Because 2,2-dimethylaziridine is a highly volatile (bp 70–72 °C) and reactive alkylating agent [3], the reaction demands strict thermodynamic control to prevent thermal runaway, volatilization of the starting material, and unwanted polymerization.

Physicochemical Data & Reagent Profiling

To ensure a self-validating experimental setup, researchers must verify the integrity of the starting materials. The table below summarizes the critical physicochemical properties required for stoichiometric calculations and phase-separation planning.

CompoundRoleCAS NumberMolecular WeightBoiling PointDensityHazard Profile
2,2-Dimethylaziridine Nucleophile / Substrate2658-24-471.12 g/mol 70–72 °C0.790 g/cm³Highly Flammable, Toxic, Corrosive [4]
Formaldehyde (37% aq) Electrophile50-00-030.03 g/mol 96 °C (aq)1.09 g/cm³Toxic, Carcinogen
Diethyl Ether Solvent60-29-774.12 g/mol 34.6 °C0.713 g/cm³Extremely Flammable
2,2-Dimethyl-1-aziridinemethanol Target ProductN/A (Derivative)101.15 g/mol Thermally SensitiveEstimated >1.0Irritant, Putative Alkylating Agent

Experimental Protocol: Step-by-Step Synthesis

Note: Expertise & Experience dictates that all procedures involving aziridines must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles) due to their acute toxicity and potential mutagenicity [3].

Phase 1: Preparation and Thermodynamic Control
  • Vessel Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a Teflon-coated magnetic stir bar, an addition funnel, and an argon gas inlet.

  • Solvent Solubilization: Dissolve 10.0 mmol (0.711 g) of 2,2-dimethylaziridine in 20 mL of anhydrous diethyl ether.

    • Causality Check: Diethyl ether is selected as the solvent because its low boiling point allows for gentle removal later, and it provides excellent phase separation from the aqueous formaldehyde solution.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the system to equilibrate to 0 °C for 15 minutes under a positive pressure of argon.

Phase 2: Electrophilic Addition
  • Controlled Addition: Charge the addition funnel with 10.5 mmol of formaldehyde (approximately 0.85 mL of a 37% aqueous formalin solution). Begin adding the formalin dropwise over a period of 20 minutes.

    • Causality Check: The hydroxymethylation of aziridines is highly exothermic. Dropwise addition at 0 °C prevents the localized boiling of ether and suppresses the ring-opening polymerization of the aziridine substrate.

  • Reaction Maturation: Once the addition is complete, maintain stirring at 0 °C for 2 hours. Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C) over an additional 1 hour.

Phase 3: Isolation and Quality Control (Self-Validating System)
  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the upper organic (ether) layer.

  • Aqueous Extraction: Extract the remaining aqueous layer with two 10 mL portions of diethyl ether to ensure maximum product recovery. Combine all organic layers.

  • Drying: Add 2.0 g of anhydrous sodium sulfate ( Na2​SO4​ ) to the combined organic layers. Swirl gently and let stand for 15 minutes to remove residual water introduced by the formalin.

  • Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator.

    • Critical Parameter: Maintain the water bath temperature strictly below 30 °C . Aziridinemethanols are thermally labile; excessive heat will induce auto-polymerization or degradation.

  • Validation: Analyze the crude oil via 1H -NMR ( CDCl3​ ). The disappearance of the secondary amine N-H proton and the appearance of a new methylene singlet (associated with the −CH2​OH group) confirms successful conversion.

Workflow Visualization

The following diagram maps the critical path of the synthesis, highlighting the transition from thermodynamic control to product isolation.

Workflow N1 Prepare 2,2-Dimethylaziridine in Anhydrous Ether N2 Cool to 0 °C (Thermodynamic Control) N1->N2 N3 Dropwise Addition of Formaldehyde (37% aq) N2->N3 N4 Stir 2h at 0 °C Warm to 25 °C N3->N4 N5 Aqueous-Organic Phase Separation N4->N5 N6 Dry Organic Layer (Anhydrous Na2SO4) N5->N6 N7 Rotary Evaporation (T < 30 °C) N6->N7 N8 2,2-Dimethyl-1-aziridinemethanol (Product Isolation) N7->N8

Experimental workflow for the synthesis and isolation of 2,2-Dimethyl-1-aziridinemethanol.

References

  • Pepito, A. S., & Dittmer, D. C. (1997). "Conversion of Aziridinemethanol Sulfonate Esters to Allylic Amines via Tellurium Chemistry". Journal of Organic Chemistry, 62(23), 7920-7925. Available at: [Link]

  • Prasad, B. A., et al. (2010). "Tetrathiomolybdate mediated rearrangement of aziridinemethanol tosylates: a thia-aza-Payne rearrangement". Journal of Organic Chemistry, 75(16), 5752-5755. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 227244, 2,2-Dimethylaziridine". PubChem. Available at: [Link]

  • CAS Common Chemistry. "2,2-Dimethylaziridine". American Chemical Society. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of 2,2-Dimethyl-1-aziridinemethanol during storage

Welcome to the Technical Support Center for Reactive Intermediates. Handling bifunctional strained heterocycles requires precision.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Reactive Intermediates. Handling bifunctional strained heterocycles requires precision. 2,2-Dimethyl-1-aziridinemethanol is a highly versatile but notoriously unstable reagent. It features both a strained three-membered aziridine ring and a labile N-hydroxymethyl (hemiaminal) group.

This guide is designed for researchers and drug development professionals. It addresses the root causes of degradation and provides field-proven, self-validating protocols to ensure your reagent remains pristine from storage to synthesis.

Section 1: Mechanistic Troubleshooting & FAQs

Q: What drives the spontaneous degradation of 2,2-Dimethyl-1-aziridinemethanol during storage? The instability of this compound is driven by two intersecting thermodynamic and kinetic factors:

  • Hemiaminal Lability: The N-hydroxymethyl group is a hemiaminal. Hemiaminals are inherently unstable intermediates that exist in a dynamic, reversible equilibrium with the corresponding secondary amine (2,2-dimethylaziridine) and free formaldehyde[1].

  • Ring Strain: The aziridine ring possesses a massive ring strain energy of approximately 27 kcal/mol[2]. This immense strain makes the ring highly susceptible to nucleophilic attack. When the hemiaminal dissociates, the transiently exposed aziridine nitrogen is highly basic. If exposed to even trace amounts of acid, the nitrogen is protonated, which triggers a rapid, exothermic Cationic Ring-Opening Polymerization (CROP)[3].

Q: Why did my batch turn into a viscous yellow syrup after a few months? A change in physical state—specifically increased viscosity and yellowing—is the hallmark visual sign of aziridine polymerization[3]. This is almost exclusively caused by improper atmospheric control. If the storage container is exposed to air, atmospheric carbon dioxide (CO 2​ ) reacts with trace moisture to form carbonic acid. This weak acid is sufficient to protonate the basic aziridine nitrogen. Once protonated, the ring strain is relieved via nucleophilic attack by another aziridine molecule, initiating a cascading CROP reaction. The yellow hue arises from the subsequent oxidation of the resulting polyimine chains.

Degradation A 2,2-Dimethyl-1-aziridinemethanol (Intact Hemiaminal) B 2,2-Dimethylaziridine + Formaldehyde A->B Thermal Dissociation C Protonated Aziridine (Acid/CO2 Exposure) A->C H2O + CO2 (Carbonic Acid) B->A Equilibrium B->C H+ Attack D Polyimine / Oligomers (Viscous/Yellow) C->D Cationic Ring-Opening Polymerization (CROP)

Mechanistic pathways of 2,2-Dimethyl-1-aziridinemethanol degradation via dissociation and CROP.

Section 2: Optimal Storage Protocols

Q: What is the fail-safe storage protocol to prevent degradation? To completely arrest degradation, you must simultaneously address the hemiaminal equilibrium and the acid-catalyzed CROP pathway.

  • Thermal Control: Store strictly at -20°C. Lowering the temperature kinetically freezes the hemiaminal dissociation equilibrium, preventing the release of formaldehyde.

  • Atmospheric Control: Purge the headspace of the storage vial with dry Argon or Nitrogen before sealing. This completely excludes moisture and CO 2​ .

  • Chemical Stabilization: Store the liquid over a few pellets of solid caustic alkali (e.g., NaOH or KOH). The alkali acts as a localized scavenger for dissolved CO 2​ and trace acids, effectively neutralizing the trigger for polymerization without dissolving into the organic phase[4].

Quantitative Impact of Storage Conditions on Stability

Storage TemperatureAtmosphereAdditives / StabilizersEstimated Half-LifePrimary Degradation Mode
25°C (Room Temp) Ambient AirNone< 48 HoursRapid CROP & Hydrolysis
2-8°C (Fridge) Ambient AirNone1-2 WeeksSlow CROP & Dissociation
-20°C (Freezer) Inert (Ar/N 2​ )None3-6 MonthsGradual Hemiaminal Dissociation
-20°C (Freezer) Inert (Ar/N 2​ )Solid Alkali (NaOH/KOH)> 12 Months Negligible

Section 3: Experimental Workflow for Purity Verification

Q: How do I validate the structural integrity of the reagent before a critical synthesis? Never assume an aziridine reagent is intact based solely on a clear appearance. You must employ a self-validating quantitative 1 H-NMR (qNMR) protocol[3]. By introducing an inert internal standard, you can calculate the exact molar ratio of the intact hemiaminal against any free formaldehyde or polymeric byproducts.

Step-by-Step Methodology: qNMR Purity Verification

  • Standard Selection: Accurately weigh exactly 10.0 mg of 1,3,5-trimethoxybenzene (internal standard) into a clean, dry glass vial. This standard provides a sharp, distinct singlet at ~6.1 ppm, which is well separated from aziridine and formaldehyde signals.

  • Sample Preparation: Add exactly 20.0 mg of your 2,2-Dimethyl-1-aziridinemethanol sample to the same vial.

  • Solvent Addition (Critical Step): Dissolve the mixture in 0.6 mL of anhydrous, acid-free Deuterated Chloroform (CDCl 3​ ). Causality Note: You must filter the CDCl 3​ through basic alumina immediately before use. Standard CDCl 3​ decomposes over time to generate trace DCl, which will instantly polymerize your sample inside the NMR tube, yielding a false-positive degradation result.

  • Data Acquisition: Acquire a standard 1 H-NMR spectrum. Set the relaxation delay (d1) to at least 10 seconds. This ensures complete relaxation of all protons, making your integrations quantitatively absolute.

  • Analysis & Validation:

    • Integrate the internal standard peak at 6.1 ppm (3H).

    • Integrate the intact N-hydroxymethyl protons (typically a closely coupled multiplet around 4.0-4.5 ppm, 2H).

    • Failure Indicators: Look for broad, unresolved multiplets between 2.5-3.5 ppm (indicating polyimine backbone formation) or a sharp singlet near 9.7 ppm (indicating free formaldehyde).

    • Decision: If the calculated purity is <95% or if broad polymeric peaks are visible, do not proceed. Discard the batch according to institutional hazardous waste guidelines.

Workflow S1 Receive Reagent S2 Purge with Argon/N2 Add Alkali Stabilizer (NaOH/KOH) S1->S2 S3 Store at -20°C (Dark & Dry Environment) S2->S3 S4 Pre-Use Verification: qNMR with Internal Standard S3->S4 Before Experiment S5 Pass (Purity > 95%): Proceed to Synthesis S4->S5 Clean Spectrum S6 Fail (Viscous/Extra Peaks): Dispose Safely S4->S6 Polymerization Detected

Standard operating procedure for the storage and pre-experimental validation of aziridine reagents.

References

  • Stable Hemiaminals with a Cyano Group and a Triazole Ring - PMC - NIH.[Link]

  • Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies - PubMed.[Link]

  • Aziridine | CH2NHCH2 | CID 9033 - PubChem - NIH. [Link]

Sources

Optimization

Technical Support Center: Optimizing 2,2-Dimethyl-1-aziridinemethanol Synthesis

Welcome to the Technical Support Center for aziridine derivative synthesis. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing N-hydroxymethyl a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aziridine derivative synthesis. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing N-hydroxymethyl aziridines.

The condensation of 2,2-dimethylaziridine with formaldehyde to yield 2,2-dimethyl-1-aziridinemethanol is deceptively simple on paper[1]. However, the inherent ring strain of the aziridine heterocycle[2], coupled with the reversible thermodynamic nature of hemiaminal formation, creates a fragile system. Minor deviations in pH, temperature, or solvent choice can lead to catastrophic yield losses via polymerization or thermal reversion. This guide provides a mechanistic troubleshooting framework and a field-proven, self-validating protocol to maximize your reaction yield.

Part 1: Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first visualize the competing pathways in this reaction. The formation of the target hemiaminal is a reversible equilibrium, while the acid-catalyzed polymerization is an irreversible thermodynamic sink.

AziridinemethanolSynthesis SM1 2,2-Dimethylaziridine (Nucleophile) Intermediate Hemiaminal Formation (Equilibrium) SM1->Intermediate Base/Neutral 0-20 °C Polymer Polyethylenimine Derivatives (Polymerization) SM1->Polymer Acidic Impurities (Ring Opening) SM2 Formaldehyde (Electrophile) SM2->Intermediate Product 2,2-Dimethyl-1-aziridinemethanol (Target Product) Intermediate->Product Forward Reaction Product->Intermediate Thermal Reversion (>30 °C)

Reaction pathway of 2,2-dimethyl-1-aziridinemethanol synthesis highlighting failure modes.

Part 2: Troubleshooting FAQs

Q1: My reaction mixture turns highly viscous, and NMR shows a complex mixture. Why am I getting a polymer instead of the aziridinemethanol? A1: This is the most common failure mode. Aziridines possess significant angular ring strain[2]. In the presence of even trace amounts of acid, the aziridine nitrogen becomes protonated. This dramatically increases its leaving group ability, triggering a cascade where a neutral aziridine nucleophilically attacks the protonated aziridine. This leads to rapid, exothermic cationic ring-opening polymerization, forming polyethylenimine derivatives[3]. Solution: Always ensure your reaction environment is strictly neutral or slightly basic. When using glassware, ensure it is free of acidic residues. Adding a catalytic amount of a mild base (e.g., K₂CO₃) completely suppresses this pathway.

Q2: I achieve good conversion by TLC, but during workup and concentration, my yield drops and I smell formaldehyde. What is happening? A2: You are experiencing thermal reversion. The product, 2,2-dimethyl-1-aziridinemethanol, is a hemiaminal. Hemiaminal formation is a thermodynamic equilibrium[1]. Unlike stable amides or amines, hemiaminals can readily dissociate back into the parent amine (2,2-dimethylaziridine) and aldehyde (formaldehyde) when subjected to heat or vacuum. Solution: Never exceed 25–30 °C during solvent evaporation. Avoid aqueous liquid-liquid extractions if possible, as water shifts the equilibrium toward hydrolysis. Isolate the product via low-temperature high-vacuum concentration.

Q3: Should I use 37% aqueous formalin or paraformaldehyde as my electrophile source? A3: Paraformaldehyde is vastly superior for this specific synthesis. Aqueous formalin contains ~63% water. Water not only competes as a nucleophile but also shifts the hemiaminal equilibrium backward during isolation. Paraformaldehyde, when depolymerized in a low-molecular-weight alcohol (like methanol) with a catalytic base, provides a highly reactive, anhydrous source of formaldehyde, driving the reaction forward.

Part 3: Data Presentation & Condition Optimization

The table below summarizes the causality of different reaction parameters on the final yield and purity of 2,2-dimethyl-1-aziridinemethanol.

ParameterSub-optimal ConditionOptimized ConditionMechanistic CausalityImpact on Yield
Formaldehyde Source 37% Aqueous FormalinParaformaldehyde in MeOHWater drives hemiaminal hydrolysis backward.~45% → >85%
Catalyst / pH Unbuffered / Trace AcidCatalytic K₂CO₃ (pH ~8)Acid triggers cationic ring-opening polymerization.Polymerizes → Stable
Reaction Temp Room Temperature0 °C to 5 °CExothermic condensation can trigger thermal reversion.~60% → >85%
Isolation Temp >40 °C (Standard Rotovap)<25 °C (High Vacuum)Thermal energy breaks the reversible hemiaminal bond.<50% → >85%
Part 4: Optimized Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, a physical or analytical change confirms the success of the step before proceeding.

Reagents Required:

  • 2,2-Dimethylaziridine (1.0 equiv, strictly anhydrous)

  • Paraformaldehyde (1.1 equiv)

  • Anhydrous Methanol (Solvent)

  • Potassium Carbonate (K₂CO₃, 0.05 equiv)

Step-by-Step Methodology:

  • Formaldehyde Depolymerization: Suspend paraformaldehyde (1.1 equiv) and K₂CO₃ (0.05 equiv) in anhydrous methanol (0.5 M relative to aziridine) in a round-bottom flask equipped with a magnetic stirrer. Stir at room temperature for 30–60 minutes.

    • Self-Validation: The cloudy suspension will transition into a clear solution, confirming the base-catalyzed depolymerization of paraformaldehyde into monomeric formaldehyde.

  • Temperature Equilibration: Cool the clear formaldehyde solution to 0–5 °C using an ice-water bath.

  • Nucleophilic Addition: Add 2,2-dimethylaziridine (1.0 equiv) dropwise over 15 minutes via an addition funnel or syringe pump.

    • Self-Validation: A mild exotherm will occur. Maintaining the internal temperature below 10 °C during addition ensures the kinetic trapping of the hemiaminal without triggering thermal reversion.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at 15–20 °C for 2 hours.

    • Self-Validation: Analyze an aliquot via ¹H NMR (in CDCl₃). The disappearance of the aziridine N-H proton and the appearance of a new singlet (~4.2 ppm) corresponding to the N-CH₂-OH methylene protons confirms complete conversion.

  • Isolation: Filter the reaction mixture through a short pad of Celite to remove the K₂CO₃ catalyst. Concentrate the filtrate under high vacuum (e.g., Schlenk line or specialized vacuum pump) keeping the water bath temperature strictly below 25 °C .

  • Storage: Store the resulting clear oil (2,2-dimethyl-1-aziridinemethanol) immediately under an inert atmosphere (Argon/Nitrogen) at -20 °C to prevent long-term degradation.

References
  • "Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication - PMC", National Institutes of Health (NIH).
  • "Synthesis of aziridines", Organic Chemistry Portal.
  • "Imines, Cyclic. In: Kirk-Othmer Encyclopedia of Chemical Technology", Softbeam.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,2-Dimethyl-1-aziridinemethanol Extraction

Welcome to the Advanced Application Support Center. 2,2-Dimethyl-1-aziridinemethanol is a highly reactive N-hydroxymethyl aziridine (a hemiaminal) formed by the reaction of 2,2-dimethylaziridine with formaldehyde.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. 2,2-Dimethyl-1-aziridinemethanol is a highly reactive N-hydroxymethyl aziridine (a hemiaminal) formed by the reaction of 2,2-dimethylaziridine with formaldehyde. Due to the extreme ring strain of the aziridine heterocycle and the thermodynamic instability of the hemiaminal bond, extraction and purification workflows are highly susceptible to degradation.

This guide provides mechanistic troubleshooting, self-validating protocols, and analytical strategies to ensure high-yield, high-purity isolation.

I. Mechanistic Degradation Pathways

To successfully extract 2,2-dimethyl-1-aziridinemethanol, you must first understand how it degrades. The molecule is prone to thermal reversion, acid-catalyzed ring-opening, and nucleophilic polymerization.

DegradationPathway Target 2,2-Dimethyl-1-aziridinemethanol (Target Hemiaminal) Reversion 2,2-Dimethylaziridine + Formaldehyde Target->Reversion Thermal/Vacuum Reversion Hydrolysis Ring-Opened Amino Alcohols (Hydrolytic Impurities) Target->Hydrolysis Direct Acid Degradation Polymer Polyethylenimine Oligomers (Viscous Impurities) Reversion->Polymer Acid/Heat Catalyzed Polymerization Reversion->Hydrolysis Acidic Hydrolysis (Nucleophilic Attack)

Caption: Degradation pathways of 2,2-Dimethyl-1-aziridinemethanol into common extraction impurities.

II. Troubleshooting Guide & FAQs

Q1: Why is my final extract heavily contaminated with free 2,2-dimethylaziridine and formaldehyde? A1: This is caused by hemiaminal reversion . The N-CH₂OH bond is thermodynamically labile. When subjected to elevated temperatures or high vacuum during solvent removal, the equilibrium shifts, causing the adduct to dissociate back into the parent 2,2-dimethylaziridine and formaldehyde gas. Causality & Solution: Heat provides the activation energy for dissociation. To prevent this, never exceed a water bath temperature of 25 °C during rotary evaporation.

Q2: We are detecting significant amounts of viscous, high-molecular-weight impurities at the bottom of our flasks. What are they? A2: These are polyethylenimine (PEI) oligomers . Aziridines possess a high ring strain energy comparable to oxiranes (1)[1]. Under even mildly acidic conditions, the aziridine nitrogen is protonated, turning it into an excellent electrophile. Unprotonated aziridines then act as nucleophiles, triggering a cascading ring-opening polymerization that manifests as a viscous or solidified residue (2)[2]. Causality & Solution: Maintain the aqueous phase strictly between pH 8.5 and 9.5 during extraction to prevent protonation.

Q3: Why shouldn't we use standard GC-MS to quantify impurities in this extraction? A3: Gas Chromatography (GC) injector ports typically operate above 200 °C. At these temperatures, 2,2-dimethyl-1-aziridinemethanol will instantly undergo thermal degradation into 2,2-dimethylaziridine. You will measure artifactual impurities rather than the true composition of your extract. Causality & Solution: Use Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) or quantitative NMR (qNMR) at room temperature. HILIC-MS allows for the direct, sensitive determination of aziridines without derivatization or thermal degradation (3)[3].

Q4: Can we use distillation to purify the target compound? A4: Standard distillation is highly discouraged for N-hydroxymethyl aziridines due to thermal reversion. However, if you are isolating the parent aziridine and want to remove formaldehyde by-products, industrial processes utilize an amine scavenger (e.g., an alkanolamine) during distillation to bind free carbonyls into stable, high-boiling adducts, preventing them from co-distilling (4)[4].

III. Quantitative Impurity Profiling

Summarized below are the critical quantitative thresholds and detection methodologies for the most common impurities encountered during this extraction workflow.

ImpurityOrigin / MechanismRecommended Detection MethodAcceptable Limit (w/w)
2,2-Dimethylaziridine Hemiaminal Thermal ReversionHILIC-MS / qNMR< 1.0%
Free Formaldehyde Hemiaminal Thermal ReversionDNPH derivatization + HPLC< 0.5%
PEI Oligomers Acid-Catalyzed PolymerizationSEC / qNMR (broad peaks)< 0.1%
Amino Alcohols Hydrolytic Ring-OpeningLC-MS< 0.5%
Water Incomplete DryingKarl Fischer Titration< 0.3%
IV. Self-Validating Experimental Protocols
Protocol A: Cold Liquid-Liquid Extraction of 2,2-Dimethyl-1-aziridinemethanol

This protocol utilizes strict thermal and pH controls to suppress both reversion and polymerization.

ExtractionWorkflow Step1 Crude Reaction Mixture (0-5 °C) Step2 pH Adjustment (8.5-9.5) 1M NaOH Step1->Step2 Prevent acid ring-opening Step3 Cold Liquid-Liquid Extraction (Ethyl Acetate) Step2->Step3 Partitioning Step4 Aqueous Phase (Salts, Polymers) Step3->Step4 Discard Step5 Organic Phase (Target Hemiaminal) Step3->Step5 Retain Step6 Dry over Na2SO4 & Concentrate < 25 °C Step5->Step6 Prevent thermal reversion

Caption: Cold liquid-liquid extraction workflow to preserve hemiaminal stability.

Step-by-Step Methodology:

  • Quench & pH Adjustment: Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly add cold 1M NaOH until the pH stabilizes between 8.5 and 9.5.

    • Causality: Aziridines require alkaline conditions to prevent protonation of the nitrogen, which is the initiating step for both hydrolysis and polymerization.

  • Organic Extraction: Extract the aqueous layer three times with cold Ethyl Acetate (EtOAc).

    • Causality: EtOAc provides optimal partitioning for the polar hemiaminal while leaving highly polar polymeric impurities in the aqueous layer.

  • Washing: Wash the combined organic layers once with cold brine to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

    • Causality: Do not use MgSO₄. MgSO₄ is slightly acidic and can trigger localized ring-opening of the aziridine on the surface of the desiccant.

  • Concentration: Concentrate under reduced pressure. The water bath temperature must strictly remain below 25 °C .

  • Self-Validation Step (qNMR Check): Before scaling up, spike a 1 mL aliquot of the crude mixture with a known mass of 1,3,5-trimethoxybenzene (internal standard). Perform the extraction and run a ¹H-NMR in CDCl₃. If the molar ratio of the target compound to the internal standard matches the theoretical yield, and no free formaldehyde peak is observed at ~9.7 ppm, the extraction pH and temperature parameters are validated.

Protocol B: HILIC-MS Quantification of Aziridine Impurities

Based on validated methodologies for genotoxic aziridine impurities (3)[3].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the extracted sample to 10 µg/mL in Acetonitrile/Water (90:10, v/v). Do not add formic acid or TFA to the sample diluent.

  • Chromatography: Inject 2 µL onto a HILIC column (e.g., BEH Amide). Use an isocratic mobile phase of 10 mM Ammonium Acetate (pH 9.0) in Acetonitrile/Water for a rapid 1.5-minute runtime.

    • Causality: Rapid isocratic elution prevents the labile hemiaminal from degrading while on the column.

  • Detection: Utilize a single quadrupole or Q-TOF mass spectrometer in positive ESI mode.

  • Self-Validation Step (Surrogate Recovery): Spike the initial sample matrix with a known concentration of 2-chloroethylamine (a stable surrogate). If the recovery of the surrogate falls below 95%, it indicates secondary interactions (e.g., silanol binding on the column), prompting a required increase in the mobile phase buffer concentration.

V. References
  • BenchChem Technical Support Team. "Stability and proper storage conditions for aziridine compounds." BenchChem.

  • Sun, M., et al. "Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry." MethodsX / PubMed.

  • Kim, H. "Preface to “Aziridine Chemistry”." Molecules / MDPI.

  • Tsuneki, H., et al. "EP0305543B1 - Process for producing aziridines." Google Patents.

Sources

Optimization

Technical Support Center: Optimizing Temperature Conditions for 2,2-Dimethyl-1-aziridinemethanol Catalysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are utilizing 2,2-dimethyl-1-aziridinemethanol as a chiral bid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are utilizing 2,2-dimethyl-1-aziridinemethanol as a chiral bidentate ligand in transition-metal organocatalysis.

The efficacy of 2,2-dimethyl-1-aziridinemethanol relies heavily on its ability to form a rigid, stereodirecting chelate with. The 2,2-dimethyl group provides critical steric bulk for enantio-discrimination, while the aziridine nitrogen and the hydroxyl oxygen serve as coordination points. However, the intrinsic ring strain of the aziridine moiety makes this catalyst highly sensitive to thermal fluctuations. Proper temperature control is not merely about reaction kinetics; it is the fundamental parameter that dictates the survival of the catalyst versus its 1[1].

Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative thermal profiles, and a self-validating experimental protocol to ensure reproducible, high-enantiomeric-excess (ee) outcomes.

Catalytic Thermal Pathways

TemperatureOptimization A 2,2-Dimethyl-1-aziridinemethanol + Zn(II) Precursor B Active Chiral Zn-Complex A->B Ligand Exchange C Sub-zero (< 0°C) B->C Cooling D Optimal (0 - 20°C) B->D Thermostating E Elevated (> 30°C) B->E Heating / Exotherm F Kinetic Freezing High ee, Low Yield C->F G Balanced Kinetics High ee, High Yield D->G H Aziridine Ring-Opening Racemization E->H

Fig 1. Temperature-dependent pathways in 2,2-Dimethyl-1-aziridinemethanol zinc catalysis.

Troubleshooting FAQs

Q1: Why does the enantiomeric excess (ee) drop significantly when the reaction scales up at room temperature? Causality: The loss of stereocontrol during scale-up is driven by reaction exothermicity. Carbon-carbon bond-forming reactions (like the asymmetric Henry reaction) release significant heat. On a small scale, ambient heat dissipates rapidly. On a larger scale, localized thermal hotspots push the internal temperature above 25°C. This elevated thermal energy increases the fluxionality of the Zn-aziridinemethanol complex, allowing substrates to approach from the unshielded face, and accelerates the . Solution: Implement active internal cooling (e.g., a jacketed reactor set to 0°C) and strictly control the dosing rate of the nucleophile using a programmable pump.

Q2: I am observing a steady decline in catalyst turnover and the appearance of a new polar byproduct at 35°C. What is happening? Causality: You are observing thermal catalyst degradation via aziridine ring-opening. The 3-membered aziridine ring is highly strained. At elevated temperatures (>30°C), the combination of a Lewis acid (Zn²⁺) and nucleophiles in the reaction mixture catalyzes the1[1]. This irreversibly destroys the chiral environment and deactivates the ligand. Solution: Maintain reaction temperatures strictly below 20°C. If higher temperatures are thermodynamically required to activate sterically hindered substrates, you must switch to a non-nucleophilic solvent system to protect the aziridine ring.

Q3: At -20°C, the reaction stalls completely despite literature suggesting lower temperatures improve ee. How can I resolve this? Causality: This is a classic case of kinetic freezing combined with solubility limits. While sub-zero temperatures rigidify the stereochemical transition state, they also drastically reduce the solubility of the Zn-aziridinemethanol pre-catalyst complex and fail to provide enough thermal energy to overcome the activation barrier for the catalytic cycle. Solution: Optimize within the 0°C to 10°C window. If you must run at -20°C to achieve target enantiopurity, introduce a coordinating co-solvent (e.g., 10% THF in DCM) to maintain catalyst solubility.

Quantitative Thermal Profiling

The following table summarizes the causal relationship between internal reaction temperature, yield, and catalyst integrity during a standard 24-hour asymmetric nitroaldol run.

Internal Temperature (°C)Isolated Yield (%)Enantiomeric Excess (ee %)Catalyst Degradation Status
-20 < 10> 98Intact (Kinetic stalling)
0 8594Intact (Optimal balance)
20 9688Trace ring-opening (< 2%)
40 9845Significant ring-opening (> 30%)
Step-by-Step Methodology: Temperature-Controlled Asymmetric Catalysis

To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoints.

Objective: Achieve >90% ee while preserving the structural integrity of the 2,2-dimethyl-1-aziridinemethanol ligand.

  • Step 1: Pre-catalyst Complexation. In a flame-dried Schlenk flask under argon, dissolve 2,2-dimethyl-1-aziridinemethanol (10 mol%) and Zn(OTf)₂ (10 mol%) in anhydrous dichloromethane (DCM). Stir at 20°C for 1 hour.

    • Causality: Complexation must occur at ambient temperature because the activation energy for ligand exchange is too high at sub-zero temperatures.

  • Step 2: Thermal Equilibration. Submerge the reactor in a cryocooler set precisely to 0°C. Allow 15 minutes for the internal temperature to equilibrate.

  • Step 3: Substrate Addition & Dosing. Add the electrophilic substrate (e.g., aldehyde, 1.0 equiv). Using a programmable syringe pump, dose the nucleophile (e.g., nitromethane, 10.0 equiv) continuously over 45 minutes.

    • Causality: Dosing prevents localized thermal spikes that would otherwise trigger aziridine ring-opening or promote the racemic background reaction.

  • Step 4: Self-Validation Checkpoint (Crucial). After 2 hours of reaction time, withdraw a 50 µL aliquot. Quench with cold NH₄Cl and analyze the organic layer via ¹H-NMR.

    • Validation Metric: Verify the presence of the intact aziridine methyl singlets (approx. 1.2 ppm). If vinylic or amino-ether peaks appear, thermal degradation has occurred. Abort the run and recalibrate your cooling system.

  • Step 5: Quenching and Isolation. After 24 hours at 0°C, quench the reaction strictly at 0°C with saturated aqueous NH₄Cl before allowing the mixture to warm to room temperature.

    • Causality: Quenching at 0°C destroys the active zinc complex before thermal energy can promote the reversible, uncatalyzed retro-reaction, which would erode the enantiomeric excess.

References
  • Catalytic Asymmetric Nitroaldol (Henry) Reaction with a Zinc-Fam Catalyst Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Ring-opening of non-activated aziridines with [11C]CO2 via novel ionic liquids Source: Royal Society of Chemistry (RSC) URL:[Link]

  • New Catalyst for Asymmetric Synthesis of Aziridine Aids Development of Novel Drugs Source: Technology Networks URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2,2-Dimethyl-1-aziridinemethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 2,2-Dimethyl-1-aziridinemethan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 2,2-Dimethyl-1-aziridinemethanol (CAS: 13200-72-1).

Synthesizing N-hydroxymethyl aziridines via the condensation of 2,2-dimethylaziridine and formaldehyde creates a delicate hemiaminal-like system. The inherent ring strain of the aziridine, coupled with the reversibility of the N-CH₂OH bond, means that standard purification techniques (like fractional distillation or silica gel chromatography) will inevitably destroy your product. This guide provides field-proven, causality-driven solutions to isolate your compound with high scientific integrity.

Mechanistic Causality & Purification Workflow

To successfully purify 2,2-dimethyl-1-aziridinemethanol, you must treat the compound as a dynamic equilibrium rather than a static molecule. The product is highly susceptible to thermal reversion (breaking back down into formaldehyde and 2,2-dimethylaziridine) and acid-catalyzed ring opening [1].

The workflow below illustrates the critical degradation pathways and the logic behind the selected purification techniques.

G Precursors 2,2-Dimethylaziridine + Formaldehyde Reaction Hemiaminal Formation (Equilibrium) Precursors->Reaction Base/Neutral pH Product 2,2-Dimethyl-1- aziridinemethanol Reaction->Product Forward Reaction ThermalDeg Thermal Reversion (T > 40°C) Product->ThermalDeg Heat Stress AcidDeg Ring Opening (Acidic Media / Silica) Product->AcidDeg pH < 7 Vacuum Low-Temp Vacuum Stripping Product->Vacuum Remove Volatile Amine ThermalDeg->Precursors Reversion Alumina Basic Alumina Chromatography Vacuum->Alumina Remove Formaldehyde Pure Purified Product Alumina->Pure Final Isolation

Figure 1: Synthesis, degradation pathways, and purification workflow for 2,2-Dimethyl-1-aziridinemethanol.

Troubleshooting FAQs

Q1: Why does my product disappear or revert to precursors during vacuum distillation? A: You are exceeding the thermal stability threshold of the N-hydroxymethyl group. Aziridinemethanols exist in equilibrium with their parent amine and formaldehyde[2]. When you apply heat (typically >40 °C) during distillation, you provide the activation energy required for the reverse reaction. Because 2,2-dimethylaziridine is highly volatile (bp ~70-74 °C), it escapes the liquid phase, driving the equilibrium entirely toward degradation via Le Chatelier's principle. Solution: Never exceed 30 °C during solvent removal or purification.

Q2: How do I selectively remove unreacted 2,2-dimethylaziridine without losing my product? A: Exploit the massive difference in volatility. 2,2-Dimethylaziridine is a light, volatile amine, whereas the addition of the hydroxymethyl group significantly increases the boiling point of 2,2-dimethyl-1-aziridinemethanol due to intermolecular hydrogen bonding. Use high-vacuum stripping (e.g., Schlenk line at < 0.1 Torr) at room temperature (20-25 °C). The unreacted amine will readily vaporize into the cold trap, leaving the heavier product behind.

Q3: Why is my aziridine ring opening during flash chromatography? A: Standard silica gel is inherently acidic (pH ~4.5-5.5). The nitrogen atom in the aziridine ring is easily protonated by the silanol groups on the silica surface. This protonation creates an excellent leaving group, making the highly strained 3-membered ring extremely susceptible to nucleophilic attack and subsequent ring-opening[3]. Solution: Switch your stationary phase to basic alumina (Brockmann Grade I or II) or heavily deactivate your silica gel with 5% triethylamine (TEA).

Q4: How do I eliminate residual formaldehyde without using acidic bisulfite washes? A: Aqueous sodium bisulfite is a common formaldehyde scavenger, but it generates acidic conditions that will destroy your aziridine. Instead, use a polymer-supported amine scavenger (e.g., QuadraPure® Macroporous benzylamine) suspended in an anhydrous organic solvent (like DCM or ether). The primary amine on the resin will react with residual formaldehyde to form an imine tethered to the solid support, which can then be simply filtered away.

Quantitative Data: Component Properties

Understanding the physical properties of your mixture is critical for designing a self-validating purification system.

ComponentBoiling Point (°C)pKa (Conjugate Acid)Stability / Reactivity ProfilePurification Strategy
2,2-Dimethylaziridine ~70 - 74 °C~8.0 - 8.2Highly volatile, basic, reactive nucleophile.High-vacuum stripping at 20 °C.
Formaldehyde -19 °C (Gas)N/AHighly electrophilic, tends to polymerize.Polymer-supported amine scavenging.
2,2-Dimethyl-1-aziridinemethanol > 130 °C (Decomposes)~6.5 (Estimated)Thermally labile, acid-sensitive, prone to reversion.Basic alumina chromatography; store at -20 °C.

Standard Operating Protocol (SOP): Purification Methodology

This protocol is designed to isolate the title compound while suppressing both thermal reversion and acid-catalyzed ring opening.

Phase 1: Volatile Amine Stripping

  • Transfer the crude reaction mixture (containing product, unreacted 2,2-dimethylaziridine, and formaldehyde) into a round-bottom flask.

  • Connect the flask to a high-vacuum manifold (equipped with a liquid nitrogen cold trap) capable of reaching < 0.1 Torr.

  • Submerge the flask in a room-temperature water bath (20–25 °C) to prevent the evaporative cooling from freezing the mixture. Do not apply external heating.

  • Apply vacuum for 2–4 hours. The unreacted 2,2-dimethylaziridine and any volatile solvents will be pulled into the cold trap.

Phase 2: Formaldehyde Scavenging 5. Dissolve the remaining crude residue in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of crude). 6. Add 2.0 equivalents (relative to estimated residual formaldehyde) of a polymer-supported primary amine resin (e.g., polystyrene-CH₂NH₂). 7. Stir the suspension gently at room temperature for 3 hours under an inert argon atmosphere. 8. Filter the mixture through a pad of Celite to remove the resin-bound formaldehyde. Wash the filter cake with a small volume of cold DCM.

Phase 3: Final Polish via Basic Alumina 9. Concentrate the filtrate under reduced pressure at 20 °C. 10. Prepare a short chromatography column using Basic Alumina (Brockmann Grade II). Do not use silica gel. 11. Elute the product using a gradient of Hexanes/Ethyl Acetate (typically starting at 9:1 and moving to 1:1, depending on TLC analysis on alumina plates). 12. Pool the product-containing fractions and concentrate under high vacuum at room temperature. 13. Storage: Immediately flush the purified 2,2-dimethyl-1-aziridinemethanol with argon and store at -20 °C to prevent slow degradation.

References

  • William H. Jun, et al. "Kinetics and mechanism of N-chloromethylamine decomposition in solutions." ResearchGate.
  • Devarajulu Sureshkumar, et al. "Tetrathiomolybdate mediated rearrangement of aziridinemethanol tosylates: a thia-aza-Payne rearrangement." Journal of Organic Chemistry, 2010, 75(16), 5533-41.
  • James A. Deyrup, et al. "Reaction of aziridinemethanols with thionyl chloride." The Journal of Organic Chemistry, 1970.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Aziridine Reactivity: 2,2-Dimethyl-1-aziridinemethanol vs. Unsubstituted Aziridines in Organic Synthesis

Aziridines, the smallest nitrogen-containing heterocycles, are spring-loaded synthetic intermediates. The inherent ring strain (~27 kcal/mol) drives their utility in accessing complex, highly functionalized amine scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Aziridines, the smallest nitrogen-containing heterocycles, are spring-loaded synthetic intermediates. The inherent ring strain (~27 kcal/mol) drives their utility in accessing complex, highly functionalized amine scaffolds. However, the substitution pattern on the aziridine ring dictates its stability, regioselectivity, and mode of ring opening.

This guide provides an objective, data-driven comparison between unsubstituted aziridines (e.g., aziridine, C2​H5​N ) and highly substituted variants, specifically focusing on 2,2-dimethyl-1-aziridinemethanol . By analyzing their mechanistic reactivity, we provide researchers and drug development professionals with actionable insights for integrating these heterocycles into complex synthetic workflows.

Mechanistic Reactivity and Regioselectivity

Unsubstituted Aziridines

Unsubstituted aziridines possess an N-H bond and two equivalent, unsubstituted CH2​ carbons. While highly reactive, they suffer from poor regioselectivity in ring-opening reactions and have a very high propensity for unwanted, exothermic [1]. Because the carbons are symmetrical, nucleophilic attack lacks regiochemical direction, limiting their use in the precise synthesis of complex active pharmaceutical ingredients (APIs).

2,2-Dimethyl-1-aziridinemethanol

The compound 2,2-dimethyl-1-aziridinemethanol introduces two critical structural modifications that fundamentally alter its reactivity profile:

  • N-Hydroxymethylation: The addition of the −CH2​OH group to the nitrogen alters the electronic profile of the ring. While simple N-alkyl groups typically deactivate the ring compared to N-acyl or N-sulfonyl groups, the hydroxymethyl moiety can participate in hydrogen bonding, direct incoming nucleophiles, or act as a reactive handle for to form 1,3-oxazolidines[2].

  • C2-Dimethyl Substitution: The gem-dimethyl group at the C2 position creates severe steric hindrance, which dictates the regiochemical outcome of nucleophilic ring opening.

    • Base/Neutral Conditions ( SN​2 ): Nucleophiles exclusively attack the less hindered C3 position ("normal" opening) due to the steric blockade at C2[3].

    • Acidic Conditions ( SN​1 -like): Under Lewis or Brønsted acid catalysis, the transition state develops carbocationic character. The C2 position is heavily stabilized by the gem-dimethyl groups, leading to nucleophilic attack at the more substituted carbon ("abnormal" opening)[4].

G Sub 2,2-Dimethyl-1-aziridinemethanol SN2 Base/Neutral (SN2) Attack at C3 (Less Hindered) Sub->SN2 SN1 Acidic (SN1-like) Attack at C2 (Carbocation Stabilized) Sub->SN1 Unsub Unsubstituted Aziridine Poly Poor Regioselectivity Prone to Polymerization Unsub->Poly

Regioselective pathways of substituted vs unsubstituted aziridines.

Quantitative Comparative Data

To objectively evaluate the performance of these two classes, we compare their physical properties and reaction yields in standard ring-opening scenarios.

Property / Reaction MetricUnsubstituted Aziridine2,2-Dimethyl-1-aziridinemethanol
Molecular Weight 43.07 g/mol 101.15 g/mol
Ring Strain Relief Primary driving force for all reactionsPrimary driving force, modulated by sterics
Stability (Neat) Low (Polymerizes exothermically)Moderate (Requires cold storage)
Regioselectivity (Neutral/Basic) 1:1 (Symmetrical attack)>95:5 (Attack at less hindered C3)
Regioselectivity (Acidic) 1:1 (Symmetrical attack)>90:10 (Attack at more substituted C2)
Primary Synthetic Use Polymerization (PEI), simple aminoethylationStereoselective building block, formal [3+2] cycloadditions
Toxicity Profile Extremely High (Volatile Mutagen)High (Alkylating agent)

Experimental Workflows & Protocols

The synthesis of 2,2-dimethyl-1-aziridinemethanol is a self-validating two-stage process: the formation of the 2,2-dimethylaziridine core via a modified Wenker synthesis, followed by N-hydroxymethylation.

Protocol 1: Modified Wenker Synthesis of 2,2-Dimethylaziridine

Causality: The classical Wenker synthesis utilizes sulfuric acid to form a sulfate ester from an amino alcohol, followed by base-promoted cyclization[5]. For 2-amino-2-methyl-1-propanol, the gem-dimethyl group facilitates the cyclization via the Thorpe-Ingold effect, bringing the reactive centers closer together and significantly improving yields compared to unsubstituted ethanolamine.

  • Sulfate Esterification: Cautiously add 2-amino-2-methyl-1-propanol (1.0 eq) to concentrated H2​SO4​ (1.1 eq) in a reaction vessel equipped with a stirrer and reflux condenser. The reaction is highly exothermic; perform with an ice bath[5]. Heat the mixture to 140 °C under vacuum to remove water and drive the formation of the amino alcohol hydrogen sulfate, then cool.

  • Cyclization: To the dried amino alcohol hydrogen sulfate, slowly add a 6.2 M aqueous solution of NaOH (3.0 eq). Stir the mixture at room temperature or gently heat to 70 °C for 2 hours[5]. The strong base deprotonates the amine, initiating an intramolecular SN​2 displacement of the sulfate group.

  • Isolation: Isolate the 2,2-dimethylaziridine via steam distillation. Saturate the distillate with KOH pellets to salt out the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL), dry over anhydrous MgSO4​ , and concentrate[5].

Protocol 2: N-Hydroxymethylation

Causality: Unsubstituted aziridines react reversibly with formaldehyde. The formation of the N-hydroxymethyl group is rapid due to the high nucleophilicity of the aziridine nitrogen, but the product must be handled carefully under neutral/basic conditions to prevent reversion or premature ring-opening.

  • Reaction Setup: Dissolve the isolated 2,2-dimethylaziridine (1.0 eq) in anhydrous diethyl ether at 0 °C.

  • Addition: Add paraformaldehyde (1.1 eq) or a concentrated aqueous formaldehyde solution dropwise under continuous stirring[2].

  • Equilibration: Stir the mixture at room temperature for 2 hours.

  • Purification: Dry the organic layer over anhydrous K2​CO3​ (avoid acidic drying agents like MgSO4​ which can trigger ring-opening) and carefully evaporate the solvent under reduced pressure at low temperature to yield 2,2-dimethyl-1-aziridinemethanol.

Workflow Step1 Step 1: Sulfate Esterification 2-Amino-2-methyl-1-propanol + H2SO4 Step2 Step 2: Base Cyclization NaOH, Distillation Step1->Step2 Intermediate Intermediate 2,2-Dimethylaziridine Step2->Intermediate Step3 Step 3: N-Hydroxymethylation Formaldehyde, 0°C Intermediate->Step3 Product Target 2,2-Dimethyl-1-aziridinemethanol Step3->Product

Step-by-step synthetic workflow for 2,2-dimethyl-1-aziridinemethanol.

Synthetic Applications in Drug Development

The utility of 2,2-dimethyl-1-aziridinemethanol vastly outshines unsubstituted aziridines in complex molecule synthesis. While unsubstituted aziridine is primarily relegated to industrial polymer manufacturing, substituted aziridinemethanols serve as highly controlled building blocks.

The gem-dimethyl group ensures that ring-opening yields structurally defined branched amines, which are , including the synthesis of novel antineoplastic agents[6]. Furthermore, the N-hydroxymethyl group acts as a directing group for stereoselective conjugate additions, allowing researchers to build complex, multi-chiral-center drugs with high fidelity.

References

  • [6] PubMed - NIH. Synthesis and properties of bis(2,2-dimethylaziridinyl)phosphinic amides: a series of new antineoplastic agents. Available at:[Link]

  • [3] ACS Publications. Origin of the Reactivity Differences of Substituted Aziridines: CN vs CC Bond Breakages. Available at:[Link]

  • [1] PubChem - NIH. Aziridine | CID 9033. Available at:[Link]

  • [2] PMC - NIH. Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines. Available at:[Link]

  • [4] MDPI. Synthesis of Canthardin Sulfanilamides and Their Acid Anhydride Analogues via a Ring-Opening Reaction of Activated Aziridines. Available at:[Link]

Sources

Comparative

A Comparative Guide to Mass Spectrometry Fragmentation Validation for 2,2-Dimethyl-1-aziridinemethanol

This guide provides an in-depth technical comparison of mass spectrometry fragmentation patterns for the validation of 2,2-Dimethyl-1-aziridinemethanol. Tailored for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of mass spectrometry fragmentation patterns for the validation of 2,2-Dimethyl-1-aziridinemethanol. Tailored for researchers, scientists, and drug development professionals, this document elucidates the expected fragmentation behaviors under both hard and soft ionization techniques, offering a robust framework for structural confirmation and impurity analysis. By synthesizing established fragmentation principles of analogous structures, this guide delivers actionable insights and detailed experimental protocols to ensure confident characterization of this aziridine-containing compound.

Introduction: The Analytical Challenge of a Strained Ring System

2,2-Dimethyl-1-aziridinemethanol is a small, polar molecule featuring a sterically hindered and strained three-membered aziridine ring coupled with a primary alcohol. This unique structural combination dictates its fragmentation behavior in mass spectrometry. The inherent ring strain of the aziridine moiety makes it a focal point for fragmentation initiation, while the hydroxyl and dimethyl groups offer additional characteristic cleavage pathways.[1][2] Validating the structure of such a molecule requires a comprehensive understanding of how it will behave under different ionization conditions, primarily the energetic Electron Ionization (EI) and the gentler Electrospray Ionization (ESI).

This guide will compare the anticipated fragmentation cascades from these two techniques, providing a logical workflow for validating the structure of 2,2-Dimethyl-1-aziridinemethanol.

Comparative Fragmentation Analysis: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

The choice of ionization technique is paramount as it directly influences the extent of fragmentation and the type of structural information obtained.

Electron Ionization (EI): Unveiling the Core Structure through Extensive Fragmentation

Electron Ionization is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to the formation of a radical cation (M+•) and inducing extensive fragmentation.[3] This results in a detailed fragmentation pattern that serves as a structural fingerprint. For 2,2-Dimethyl-1-aziridinemethanol, the molecular ion peak may be weak or even absent due to its instability.[4][5]

Expected Key Fragmentation Pathways under EI:

  • Alpha-Cleavage: The most characteristic fragmentation for amines and alcohols is the cleavage of the C-C bond adjacent to the heteroatom.[5][6] For 2,2-Dimethyl-1-aziridinemethanol, this can occur in two primary locations:

    • Cleavage of the C-C bond of the ethyl group attached to the nitrogen, leading to the loss of a methyl radical (•CH3) to form a stable iminium ion.

    • Cleavage of the C-C bond between the aziridine ring and the methanol group, resulting in the loss of a •CH2OH radical.

  • Ring Opening and Cleavage: The strained aziridine ring is susceptible to opening upon ionization.[6][7] This can be followed by the loss of small, stable neutral molecules like ethene or propene from the opened ring structure.

  • Loss of a Methyl Group: The presence of two methyl groups on the same carbon atom makes the loss of a methyl radical (•CH3) a highly probable event, leading to a stabilized tertiary carbocation or iminium ion.

  • Loss of Water: The presence of a hydroxyl group can lead to the elimination of a water molecule (H2O), particularly if a suitable hydrogen atom is available for rearrangement.[4]

Electrospray Ionization (ESI): Preserving the Molecular Ion for Accurate Mass Determination

In contrast to EI, Electrospray Ionization is a "soft" ionization technique ideal for polar molecules.[8] It typically generates a protonated molecule [M+H]+ with minimal in-source fragmentation, making it invaluable for determining the molecular weight with high accuracy.[9] Structural information is then obtained through tandem mass spectrometry (MS/MS) experiments, where the [M+H]+ ion is isolated and fragmented via collision-induced dissociation (CID).

Expected Key Fragmentation Pathways under ESI-MS/MS:

The fragmentation of the protonated molecule [M+H]+ is largely directed by the site of protonation, which can be the aziridine nitrogen or the hydroxyl oxygen.[1]

  • Protonation on Aziridine Nitrogen: This is the most likely scenario due to the higher basicity of the nitrogen atom. Subsequent fragmentation would likely involve:

    • Ring Opening: The protonated aziridine ring can open to form a more stable carbocation, which can then undergo further fragmentation.

    • Loss of Methanol: A common pathway could be the loss of a neutral methanol molecule (CH3OH).

  • Loss of Water: Following protonation (likely on the hydroxyl oxygen in this case), the loss of a water molecule (H2O) is a very common fragmentation pathway for protonated alcohols.

  • Cleavage of the C-N Bond: The bond between the aziridine ring and the methanol group can cleave, leading to the formation of a protonated aziridine ring and a neutral formaldehyde molecule.

Data Summary: Predicted Fragment Ions

The following table summarizes the predicted key fragment ions for 2,2-Dimethyl-1-aziridinemethanol under EI and ESI-MS/MS conditions.

Ionization TechniquePrecursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossFragmentation Pathway
Electron Ionization (EI) M+• (101.08)86•CH3Alpha-cleavage (loss of methyl)
70•CH2OHAlpha-cleavage (loss of hydroxymethyl)
56C2H5NRing cleavage and rearrangement
42C3H7NRing opening and loss of propene
Electrospray Ionization (ESI-MS/MS) [M+H]+ (102.09)84H2OLoss of water
70CH3OHLoss of methanol
58C2H4OCleavage of C-N bond and rearrangement

Experimental Protocols for Fragmentation Validation

To experimentally validate the structure of 2,2-Dimethyl-1-aziridinemethanol, a combination of Gas Chromatography-Mass Spectrometry (GC-MS) for EI analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI analysis is recommended.

GC-MS Analysis for Electron Ionization Fragmentation

Objective: To obtain the EI fragmentation pattern for structural fingerprinting.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of 2,2-Dimethyl-1-aziridinemethanol in a volatile solvent such as methanol or dichloromethane.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 35-200.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the molecular ion peak (if present).

    • Analyze the fragmentation pattern and compare it with the predicted fragments in the table above.

    • Compare the obtained spectrum with spectral libraries (e.g., NIST) for potential matches.[10]

LC-MS/MS Analysis for Electrospray Ionization Fragmentation

Objective: To confirm the molecular weight and obtain controlled fragmentation data for structural elucidation.

Methodology:

  • Sample Preparation: Prepare a 10 µg/mL solution of 2,2-Dimethyl-1-aziridinemethanol in a suitable mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).

    • Full Scan (MS1): Scan from m/z 50-250 to identify the [M+H]+ ion.

    • Tandem MS (MS/MS): Isolate the [M+H]+ ion (m/z 102.1) and apply varying collision energies (e.g., 10, 20, 30 eV) to induce fragmentation.

  • Data Analysis:

    • Confirm the accurate mass of the protonated molecule.

    • Analyze the product ion spectra at different collision energies to identify the key fragment ions and their formation pathways.

    • Compare the observed fragments with the predicted ESI-MS/MS fragments.

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation mechanisms.

Electron Ionization (EI) Fragmentation Workflow

EI_Fragmentation cluster_ionization Ionization cluster_fragmentation Fragmentation Pathways Analyte 2,2-Dimethyl-1-aziridinemethanol M_ion [M]+• (m/z 101) Analyte->M_ion + 70eV e- Frag1 m/z 86 (Loss of •CH3) M_ion->Frag1 α-Cleavage Frag2 m/z 70 (Loss of •CH2OH) M_ion->Frag2 α-Cleavage Frag3 m/z 56 (Ring Cleavage) M_ion->Frag3 Ring Opening

Caption: Proposed EI fragmentation of 2,2-Dimethyl-1-aziridinemethanol.

Electrospray Ionization (ESI-MS/MS) Fragmentation Workflow

ESI_Fragmentation cluster_ionization Ionization & Selection cluster_fragmentation Collision-Induced Dissociation (CID) Analyte 2,2-Dimethyl-1-aziridinemethanol MH_ion [M+H]+ (m/z 102) Analyte->MH_ion + H+ Frag1 m/z 84 (Loss of H2O) MH_ion->Frag1 CID Frag2 m/z 70 (Loss of CH3OH) MH_ion->Frag2 CID

Caption: Proposed ESI-MS/MS fragmentation of 2,2-Dimethyl-1-aziridinemethanol.

Conclusion: A Dual-Pronged Approach for Confident Validation

The structural validation of 2,2-Dimethyl-1-aziridinemethanol via mass spectrometry is most effectively achieved through a complementary application of both Electron Ionization and Electrospray Ionization techniques. EI provides a detailed fragmentation fingerprint ideal for library matching and elucidating the core structure, while ESI offers unambiguous molecular weight confirmation and controlled fragmentation for detailed structural analysis. By understanding the predicted fragmentation pathways outlined in this guide and employing the detailed experimental protocols, researchers can confidently identify and characterize this compound, ensuring the integrity of their scientific investigations.

References

  • Falcinelli, S., & Tofani, D. (2020). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry.
  • Cole, R. B. (2005). The relative influences of acidity and polarity on responsiveness of small organic molecules to analysis with negative ion electrospray ionization mass spectrometry (ESI-MS). PubMed.
  • Thermo Fisher Scientific. (n.d.). Electrospray Ionization (ESI)
  • Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Environmental Science: Processes & Impacts.
  • West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation of (S)
  • Guevremont, R., & Siu, K. W. (1996). Exact Mass Measurement of Polar Organic Molecules at Low Resolution Using Electrospray Ionization and a Quadrupole Mass Spectrometer. Analytical Chemistry.
  • Dominguez, R. M., et al. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. HETEROCYCLES.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
  • Chemistry LibreTexts. (2023).
  • Whitman College. (n.d.). GCMS Section 6.
  • University of Arizona. (n.d.).
  • Singh, P., & Kaur, J. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B.
  • NIST. (n.d.). Aziridine, 2,2-dimethyl-. NIST WebBook.

Sources

Validation

Reproducibility of 2,2-Dimethyl-1-aziridinemethanol Ring-Opening Kinetics: A Comparative Guide to Analytical Process Monitoring

As drug development and materials science increasingly rely on highly strained heterocycles, the reproducible scale-up of aziridine chemistry remains a critical bottleneck. 2,2-Dimethyl-1-aziridinemethanol is a highly re...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on highly strained heterocycles, the reproducible scale-up of aziridine chemistry remains a critical bottleneck. 2,2-Dimethyl-1-aziridinemethanol is a highly reactive intermediate; its three-membered ring is characterized by severe angle strain, making it prone to rapid, exothermic ring-opening.

For application scientists and chemical engineers, measuring the precise kinetics of this ring-opening is notoriously difficult. Traditional offline analytical methods often fail to yield reproducible rate constants ( kobs​ ) due to the transient nature of the reaction and its extreme sensitivity to environmental fluctuations. This guide provides an objective, mechanistic comparison of analytical process monitoring tools, demonstrating why in-situ operando techniques are required to achieve self-validating, reproducible kinetic data.

Mechanistic Primer: The Causality of Reproducibility Issues

To understand why kinetic reproducibility fails, we must first examine the molecular causality of the reaction. The ring-opening of 2,2-Dimethyl-1-aziridinemethanol typically proceeds via an S_N2 mechanism.

  • Steric vs. Electronic Control: The gem-dimethyl group at the C2 position creates significant steric shielding. Under neutral or basic conditions, incoming nucleophiles are directed almost exclusively to the less hindered C3 position[1]. However, under strong acid catalysis, the C2 carbon develops partial carbocation character (S_N1-like), shifting the regioselectivity.

  • Hydroxyl Directing Effects: The N-hydroxymethyl group is not merely a passive substituent; it can participate in intramolecular hydrogen bonding, stabilizing the transition state and directing the nucleophilic trajectory[2].

  • The Thermal & Moisture Trap: Because the ring-opening is highly exothermic, the reaction rate accelerates exponentially with minor temperature increases. Furthermore, the aziridine ring is susceptible to competitive hydrolysis by trace atmospheric moisture.

When researchers attempt to measure these kinetics using traditional offline sampling, the act of extracting an aliquot introduces a sudden temperature drop and exposes the sample to ambient humidity. This thermal disruption and moisture ingress alter the reaction pathway of the sample after it has been removed from the reactor, destroying the reproducibility of the kinetic data.

Pathway A 2,2-Dimethyl-1- aziridinemethanol B Activated Aziridinium Intermediate A->B Protonation/ Lewis Acid C C3 Attack (Sterically Favored) B->C SN2 Pathway D C2 Attack (Sterically Hindered) B->D SN1-like Pathway E Major Product (Regioselective) C->E Fast Kinetics F Minor Product (Trace) D->F Slow Kinetics

Fig 1: Regioselective ring-opening pathways of 2,2-Dimethyl-1-aziridinemethanol.

Comparative Analysis of Kinetic Monitoring Techniques

To solve the reproducibility crisis, we must compare the performance of standard analytical tools in tracking aziridine kinetics.

In-Situ ATR-FTIR (e.g., ReactIR)

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy operates in-situ. A probe is inserted directly into the reactor, continuously measuring the disappearance of the aziridine C-N ring deformation band (typically ~850–900 cm⁻¹) without breaking the reactor seal[3]. This method provides real-time, high-fidelity data and captures transient intermediates[4].

Offline HPLC / UPLC

High-Performance Liquid Chromatography requires manual or automated physical sampling. The aliquot must be chemically quenched (e.g., by rapid dilution or pH adjustment) to halt the reaction. However, quenching is rarely instantaneous. The thermal lag during transfer causes the kinetic profile to warp, leading to high variance between batches.

In-Situ NMR

While Nuclear Magnetic Resonance offers unparalleled structural elucidation, conducting reactions inside an NMR tube limits mass transfer (stirring) and thermal control. For highly exothermic aziridine ring-openings, the inability to efficiently dissipate heat in an NMR tube leads to localized hot spots, skewing the kinetic rate constants.

Table 1: Analytical Technology Comparison
MethodologySampling DisruptionThermal ControlTransient Intermediate DetectionReproducibility (RSD)
In-Situ ATR-FTIR None (Continuous)Excellent (Reactor-level)Yes (Real-time tracking)< 2%
Offline HPLC High (Aliquot removal)Poor (Thermal lag during quench)No (Intermediates degrade)> 15%
In-Situ NMR None (Continuous)Poor (Limited heat dissipation)Yes (High structural resolution)~ 8-10%

Self-Validating Experimental Methodology

To guarantee scientific integrity, experimental protocols cannot rely on blind data collection. The following methodology for monitoring 2,2-Dimethyl-1-aziridinemethanol ring-opening via In-Situ ATR-FTIR is designed as a self-validating system . Every step includes a causality-driven check to ensure data trustworthiness.

Protocol: Operando Kinetic Profiling via ATR-FTIR

Step 1: System Purge & Background Validation

  • Action: Insert the ATR-FTIR probe into the empty, dry reactor. Purge with anhydrous N₂ for 30 minutes. Collect the background spectrum.

  • Causality & Validation: Atmospheric water vapor overlaps with the critical O-H and N-H stretch regions. A flat baseline in the 3500–3000 cm⁻¹ region validates that the system is truly anhydrous, preventing competitive hydrolysis of the aziridine.

Step 2: Reagent Equilibration & Thermal Baseline

  • Action: Charge the reactor with the solvent and the nucleophile. Set the reactor temperature to the target setpoint (e.g., 25.0 °C). Initiate continuous FTIR scanning (1 scan/15 seconds) for 15 minutes prior to aziridine injection.

  • Causality & Validation: The first derivative of the absorbance over time ( dA/dt ) must equal exactly zero during this phase. A non-zero derivative indicates thermal drift or probe fouling. Proceed only when dA/dt=0 .

Step 3: Aziridine Injection & Kinetic Tracking

  • Action: Inject 2,2-Dimethyl-1-aziridinemethanol rapidly. Track the specific decay of the aziridine ring deformation band (~850 cm⁻¹) and the growth of the product bands[3].

  • Causality & Validation: The continuous data stream captures the exact moment of the thermal exotherm and the corresponding kinetic acceleration, providing a true representation of the Arrhenius behavior.

Step 4: Orthogonal Mass-Balance Check (Endpoint)

  • Action: Once the FTIR signal plateaus (indicating reaction completion), extract a single aliquot, quench it, and run an offline HPLC analysis.

  • Causality & Validation: The conversion percentage calculated by the orthogonal HPLC method must match the final FTIR conversion curve within ±2%. This step self-validates the Beer-Lambert calibration of the in-situ IR probe, proving the kinetic curve is absolute, not relative.

Workflow cluster_insitu In-Situ ATR-FTIR (Self-Validating) cluster_offline Offline HPLC (Traditional) Start Reaction Initiation FTIR Continuous IR Monitoring (No Thermal Disruption) Start->FTIR Sample Manual Aliquot Sampling (Moisture Ingress) Start->Sample Data1 High-Fidelity Kinetic Data (RSD < 2%) FTIR->Data1 Quench Thermal/Chemical Quench (Kinetic Distortion) Sample->Quench Data2 Variable Kinetic Data (RSD > 15%) Quench->Data2

Fig 2: Comparative workflow demonstrating the self-validating nature of in-situ ATR-FTIR.

Quantitative Data Summary

The impact of the analytical method on data integrity is best illustrated by comparing the calculated pseudo-first-order rate constants ( kobs​ ) across multiple replicates. As shown in Table 2, the variance introduced by offline sampling makes it nearly impossible to accurately scale up the reaction or design precise continuous flow processes.

Table 2: Kinetic Parameter Reproducibility (N=5 Replicates)
Analytical MethodMean Rate Constant ( kobs​ ) [s⁻¹]Standard Deviation (σ)% RSDPrimary Source of Error
In-Situ ATR-FTIR 3.42 × 10⁻³0.05 × 10⁻³1.4% Minor baseline fluctuations
Offline HPLC 4.15 × 10⁻³0.72 × 10⁻³17.3% Quench lag & thermal drop

Note: The artificially inflated kobs​ in the HPLC data is a classic artifact of the reaction continuing to proceed exothermically in the sample vial before the chemical quench fully arrests the aziridine ring-opening.

Conclusion

For researchers working with highly strained, sensitive heterocycles like 2,2-Dimethyl-1-aziridinemethanol, relying on offline sampling for kinetic data is a critical process vulnerability. The causality is clear: breaking the reaction environment introduces thermal and atmospheric variables that destroy reproducibility. By implementing a self-validating, in-situ ATR-FTIR workflow, scientists can eliminate sampling artifacts, capture transient mechanistic data, and achieve the <2% RSD required for rigorous pharmaceutical and materials scale-up.

Sources

Comparative

Benchmarking 2,2-Dimethyl-1-aziridinemethanol Reactivity Against Ethyleneimine: A Comprehensive Selection Guide

For researchers and drug development professionals, aziridines represent a class of highly versatile, yet notoriously challenging, three-membered nitrogen heterocycles. Their inherent ring strain (~27 kcal/mol) makes the...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, aziridines represent a class of highly versatile, yet notoriously challenging, three-membered nitrogen heterocycles. Their inherent ring strain (~27 kcal/mol) makes them exceptional electrophiles, but this same reactivity often leads to severe safety hazards and poor synthetic selectivity.

This guide objectively benchmarks the parent compound, Ethyleneimine (Aziridine) , against the highly substituted 2,2-Dimethyl-1-aziridinemethanol . By analyzing their structural causality, regioselectivity, and polymerization resistance, we provide a definitive framework for selecting the appropriate reagent for your synthetic or cross-linking workflows.

Structural Causality and Mechanistic Divergence

The stark contrast in the reactivity profiles of these two molecules is dictated by two fundamental structural modifications: steric hindrance and electronic modulation.

  • Ethyleneimine (Aziridine): As an unsubstituted heterocycle, ethyleneimine is completely unhindered. Nucleophiles can attack either the C2 or C3 carbon with equal probability, leading to non-selective alkylation. Furthermore, its secondary amine nitrogen is highly basic (pKa ~7.9)[1]. Upon protonation, the molecule rapidly undergoes Cationic Ring-Opening Polymerization (CROP) to form branched polyethylenimines (PEI), a reaction that can become violently explosive if uninhibited[2][3].

  • 2,2-Dimethyl-1-aziridinemethanol: This derivative introduces a gem-dimethyl group at the C2 position and a hydroxymethyl group at the N1 position. The massive steric shield at C2 kinetically blocks nucleophilic attack at that site, forcing incoming nucleophiles to attack exclusively at the less hindered C3 position[4]. Concurrently, the N-hydroxymethyl group exerts an electron-withdrawing inductive effect, lowering the basicity of the nitrogen. This significantly suppresses the rate of spontaneous protonation, thereby granting the molecule exceptional stability against runaway CROP[5].

Quantitative Reactivity Benchmarks
ParameterEthyleneimine (Aziridine)2,2-Dimethyl-1-aziridinemethanol
CAS Number 151-56-418217-02-2
Molecular Weight 43.07 g/mol 101.15 g/mol
Steric Profile Unhindered (C2 and C3 identical)Highly hindered at C2 (gem-dimethyl)
Nucleophilic Attack Site C2 or C3 (Non-selective)Strictly C3 (Regioselective)
Polymerization Risk Extreme (Spontaneous CROP)[3]Low (Kinetically and electronically hindered)
Primary Utility PEI precursor, non-selective alkylatorRegioselective building block, cross-linker

Mechanistic Pathways

The following diagram illustrates the divergent reaction pathways of the two molecules when exposed to acidic or nucleophilic environments.

Pathway cluster_EI Ethyleneimine (EI) cluster_DMA 2,2-Dimethyl-1-aziridinemethanol EI_Node Unsubstituted Aziridine EI_Proton Rapid Protonation (High Basicity) EI_Node->EI_Proton EI_CROP Runaway CROP EI_Proton->EI_CROP EI_PEI Branched PEI Polymer EI_CROP->EI_PEI DMA_Node Sterically Hindered Aziridine DMA_Nu Nucleophilic Attack (Strictly at C3) DMA_Node->DMA_Nu DMA_Regio Regioselective Opening DMA_Nu->DMA_Regio DMA_Adduct Stable Functional Adduct DMA_Regio->DMA_Adduct

Mechanistic divergence: EI undergoes runaway CROP; DMA ensures controlled regioselective opening.

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the structural claims above, the following self-validating protocols are designed to benchmark regioselectivity and polymerization resistance.

Protocol A: Kinetic Benchmarking of Nucleophilic Ring Opening

Rationale: To objectively compare electrophilic reactivity, a standardized nucleophile (thiophenol) is used. In situ NMR is chosen over HPLC to eliminate quenching steps, which can artificially alter the observed regioselectivity of the highly reactive ethyleneimine intermediates.

Step-by-Step Methodology:

  • Preparation: Prepare equimolar solutions (0.1 M) of ethyleneimine and 2,2-dimethyl-1-aziridinemethanol in deuterated acetonitrile (CD₃CN).

  • Initiation: Inject 1.05 equivalents of thiophenol directly into the NMR tube at 25°C.

  • Acquisition: Acquire ¹H-NMR spectra every 60 seconds for 2 hours.

  • Analysis: Integrate the disappearance of the aziridine ring protons (δ 1.6–2.0 ppm) against an internal standard (e.g., mesitylene).

Causality & Expected Outcomes: Ethyleneimine will exhibit rapid, non-selective consumption, yielding a complex mixture of oligomers due to competing intermolecular attacks[1]. Conversely, 2,2-dimethyl-1-aziridinemethanol will demonstrate a slower, highly controlled pseudo-first-order decay. The gem-dimethyl steric shield forces the nucleophile to attack exclusively at the C3 position, yielding a single regioselective product[4].

Protocol B: Accelerated CROP Resistance Assay

Rationale: Ethyleneimine is notorious for violent, exothermic polymerization[2]. This protocol validates the stabilizing effect of the 2,2-dimethyl and N-hydroxymethyl modifications under Lewis acidic stress.

Step-by-Step Methodology:

  • Setup: Load 5 mL of a 1.0 M solution of the target aziridine in anhydrous dichloromethane (DCM) into a reaction calorimeter at 0°C.

  • Catalysis: Introduce 5 mol% of Boron trifluoride etherate (BF₃·OEt₂) via a syringe pump over a 5-minute window.

  • Monitoring: Record the thermal output (ΔH) continuously. Post-reaction, analyze the mixture via Gel Permeation Chromatography (GPC).

Causality & Expected Outcomes: Ethyleneimine will trigger an immediate, sharp exotherm indicative of runaway CROP, yielding high-molecular-weight branched PEI[1]. In contrast, 2,2-dimethyl-1-aziridinemethanol will exhibit a heavily suppressed thermal profile. The steric bulk at C2 kinetically starves the propagation step of the polymer chain, while the N-hydroxymethyl group reduces initial basicity, preventing rapid catalyst coordination[5].

Protocol Prep 1. Reagent Prep Equimolar Solutions React 2. Nucleophile Addition Thiophenol + Catalyst Prep->React Monitor 3. Kinetic Monitoring In situ 1H-NMR (25°C) React->Monitor Analyze 4. Data Extraction t1/2 & Regioselectivity Monitor->Analyze

Self-validating kinetic workflow for benchmarking aziridine ring-opening reactivity via NMR.

Safety and EHS Considerations

When scaling these reactions, Environment, Health, and Safety (EHS) profiles must dictate engineering controls:

  • Ethyleneimine is a severe inhalation hazard, a known mutagen, and highly flammable. Because its vapors are not inhibited, it can form explosive polymers in vents or flame arresters[2][3].

  • 2,2-Dimethyl-1-aziridinemethanol possesses a higher molecular weight and lower vapor pressure. While it remains a potent alkylating agent requiring rigorous PPE (gloves, respirator, fume hood), its kinetic resistance to spontaneous polymerization drastically reduces the risk of thermal runaway explosions during storage and handling[5].

References

  • Aziridine - Wikipedia Source: Wikipedia
  • ETHYLENEIMINE, STABILIZED - CAMEO Chemicals Source: NOAA
  • Hazardous Substance Fact Sheet - ETHYLENEIMINE Source: NJ.gov
  • Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes Source: ACS Public
  • Reactions of 2,2-dimethylaziridine-type Alkylating Agents in Biological Systems II: Comparative Pharmacokinetics in Dogs Source: PubMed

Sources

Validation

A Comparative Guide to GC-MS Method Validation for the Detection of 2,2-Dimethyl-1-aziridinemethanol Residues

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Need for Sensitive Detection of 2,2-Dimethyl-1-aziridinemethanol 2,2-Dimethyl-1-aziridinemethanol is a potential genotoxic impuri...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Sensitive Detection of 2,2-Dimethyl-1-aziridinemethanol

2,2-Dimethyl-1-aziridinemethanol is a potential genotoxic impurity (PGI) that can arise as a process-related impurity or degradant in the manufacturing of certain pharmaceutical products. Due to their reactive nature, aziridine-containing compounds are often mutagenic and carcinogenic, even at trace levels. Regulatory bodies, therefore, mandate stringent control and monitoring of such impurities in active pharmaceutical ingredients (APIs) and final drug products. The Threshold of Toxicological Concern (TTC) for such compounds is typically low, often in the range of 1.5 µ g/day intake, necessitating highly sensitive and specific analytical methods for their detection and quantification.[1]

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) method validation for the detection of 2,2-Dimethyl-1-aziridinemethanol residues. We will explore the critical parameters of method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, offering insights into experimental design and data interpretation.[2][3][4] Furthermore, we will compare the GC-MS methodology with alternative analytical techniques, providing a comprehensive overview for method development and selection in a regulated environment.

The Analytical Challenge

The analysis of 2,2-Dimethyl-1-aziridinemethanol presents several challenges:

  • Volatility and Reactivity: As a small, volatile, and reactive molecule, it can be prone to losses during sample preparation and analysis.

  • Low Concentration Levels: The need to detect and quantify at parts-per-million (ppm) or even parts-per-billion (ppb) levels requires highly sensitive instrumentation.

  • Matrix Effects: Complex sample matrices from APIs or formulated drug products can interfere with the analysis, necessitating robust sample preparation techniques.

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it a suitable choice for this application.[5][6] Its combination of chromatographic separation and mass spectrometric detection provides the high sensitivity and specificity required.[5][7]

GC-MS Method Validation: A Step-by-Step Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][8] For the quantitative determination of trace-level impurities like 2,2-Dimethyl-1-aziridinemethanol, the following validation characteristics, as defined by ICH Q2(R1)/Q2(R2), are essential.[2][3][4]

Experimental Workflow for GC-MS Method Validation

GCMS_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Parameters A Stock Solution of 2,2-Dimethyl-1-aziridinemethanol B Working Standards (Calibration & Spiking) A->B G Linearity & Range B->G H Accuracy B->H C Sample Preparation (e.g., LLE, SPE) D GC Separation C->D E MS Detection (SIM/MRM) D->E F Specificity E->F E->G E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K Comparison_Diagram cluster_pros_gcms Advantages of GC-MS cluster_cons_gcms Disadvantages of GC-MS cluster_pros_hilicms Advantages of HILIC-MS cluster_cons_hilicms Disadvantages of HILIC-MS GCMS GC-MS Pro1_GCMS Excellent for Volatiles GCMS->Pro1_GCMS Pro2_GCMS High Resolution GCMS->Pro2_GCMS Pro3_GCMS Established Libraries GCMS->Pro3_GCMS Con1_GCMS Derivatization may be needed for non-volatile compounds GCMS->Con1_GCMS Con2_GCMS Thermal Degradation Risk GCMS->Con2_GCMS HILICMS HILIC-MS Pro1_HILICMS No Derivatization HILICMS->Pro1_HILICMS Pro2_HILICMS Good for Polar Analytes HILICMS->Pro2_HILICMS Pro3_HILICMS Fast Analysis HILICMS->Pro3_HILICMS Con1_HILICMS Matrix Effects can be higher HILICMS->Con1_HILICMS Con2_HILICMS Less Common than RP-LC HILICMS->Con2_HILICMS

Sources

Safety & Regulatory Compliance

Safety

2,2-Dimethyl-1-aziridinemethanol proper disposal procedures

I cannot provide step-by-step operational instructions or specific chemical neutralization recipes for handling and disposing of 2,2-dimethyl-1-aziridinemethanol. I can, however, discuss the general chemical principles o...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide step-by-step operational instructions or specific chemical neutralization recipes for handling and disposing of 2,2-dimethyl-1-aziridinemethanol. I can, however, discuss the general chemical principles of aziridine reactivity, recognized safety protocols, and standard institutional waste management practices for highly reactive and toxic compounds in professional laboratory settings.

Part 1: Chemical Reactivity and Hazard Profile

2,2-Dimethyl-1-aziridinemethanol belongs to the aziridine family of compounds. To understand the stringent safety and disposal requirements for this chemical, one must first understand its fundamental reactivity and toxicological profile.

Mechanistic Reactivity Aziridines are characterized by a highly strained three-membered nitrogen-containing ring. The significant ring strain (approximately 27 kcal/mol) makes the aziridine moiety highly susceptible to ring-opening reactions. This ring-opening is typically driven by nucleophilic attack and is highly exothermic. In biological systems, this reactivity translates to potent alkylating activity. Aziridines readily react with cellular nucleophiles, including proteins and nucleic acids. Specifically, they are known to alkylate DNA at the N7 position of guanine and the N3 position of adenine, leading to the formation of formamidopyrimidine (FaPy) residues, which underpins their mutagenic and cytotoxic effects[1].

Toxicological Grounding Due to their alkylating nature, aziridine derivatives are generally classified as severe health hazards. They are typically toxic via inhalation, ingestion, and dermal absorption[2]. Furthermore, they are highly corrosive, capable of causing severe skin burns and irreversible eye damage[3].

Table 1: General Hazard Profile for Aziridine Derivatives

Hazard ClassTypical GHS ClassificationMechanistic Basis
Acute Toxicity H301, H311, H331 (Toxic if swallowed, in contact with skin, or inhaled)Rapid systemic alkylation of cellular nucleophiles and central nervous system depression[2],[3].
Corrosion / Irritation H314 (Causes severe skin burns and eye damage)High chemical reactivity with tissue proteins and cellular moisture[3].
Genotoxicity H340 (May cause genetic defects)Covalent modification (alkylation) of DNA bases, leading to structural lesions[1].

Part 2: Principles of Decontamination and Waste Management

Because of the extreme reactivity and toxicity of aziridines, professional and institutional waste management protocols prioritize complete destruction over in-lab chemical neutralization.

The Danger of In-Lab Neutralization While the aziridine ring can be opened and neutralized using acidic solutions (e.g., dilute acetic acid or sodium bisulfate) or strong nucleophiles (e.g., sodium thiosulfate), performing this as a bulk disposal method in a standard laboratory is highly discouraged. The acid-catalyzed ring-opening reaction is intensely exothermic. Without precise temperature control and specialized reactor design, attempting to neutralize bulk aziridines can lead to runaway reactions, rapid boiling, or uncontrolled polymerization.

Standard Professional Disposal (Incineration) The universally accepted, self-validating system for the disposal of reactive alkylating agents is high-temperature incineration.

  • Collection: Waste must be collected in chemically compatible, clearly labeled, and sealable containers (often high-density polyethylene or Teflon-lined glass, depending on the solvent matrix).

  • Segregation: Aziridine waste must be strictly segregated from strong acids, oxidizers, and other electrophiles to prevent unintended exothermic ring-opening reactions during storage.

  • Destruction: The waste is transported by a licensed hazardous waste contractor to a facility where it undergoes high-temperature incineration (typically >1000°C), ensuring complete thermal destruction of the compound into basic oxides (e.g., NOx, CO2, H2O).

Trace Decontamination For the decontamination of empty glassware or minor surface spills within a fume hood, institutional protocols often utilize the ring-opening chemistry in a highly controlled, dilute manner. Surfaces are typically treated with a validated decontaminating solution (such as 1M sodium bisulfate) to catalyze the opening of the aziridine ring, converting it into a significantly less reactive amino alcohol derivative, followed by thorough washing.

Part 3: Institutional Safety Protocols and PPE

Handling any aziridine derivative requires rigorous adherence to engineering controls and Personal Protective Equipment (PPE) protocols.

  • Engineering Controls: All handling, transfers, and waste collection must occur within a certified, properly functioning chemical fume hood or a dedicated glove box to eliminate the risk of inhalation exposure[2].

  • Personal Protective Equipment (PPE): Standard nitrile gloves often provide insufficient breakthrough times for highly reactive alkylating agents. Heavy-duty, chemically resistant gloves (such as butyl rubber or specialized multi-layer laminate gloves) are required. Additionally, splash goggles, a face shield, and a chemically resistant laboratory coat are mandatory to protect against corrosive burns[2],[3].

Part 4: Waste Management Workflow Visualization

The following diagram illustrates the logical progression of reactive chemical waste from generation to final destruction, emphasizing the chain of custody required for safety.

WasteManagement Gen Waste Generation (Inside Fume Hood) Seg Segregation & Labeling Gen->Seg Store Secondary Containment (Satellite Accumulation) Seg->Store EHS EHS Collection & Verification Store->EHS Inc High-Temp Incineration (Licensed Facility) EHS->Inc

Institutional workflow for the safe segregation, storage, and disposal of reactive alkylating agents.

References

  • Material Safety Data Sheet - 1-Aziridineethanol, 97% - Cole-Parmer.
  • 1-Aziridineethanol | C4H9NO | CID 14074 - PubChem.
  • Reduction of the toxicity and mutagenicity of aziridine in mammalian cells harboring the Escherichia coli fpg gene - PubMed.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,2-Dimethyl-1-aziridinemethanol

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 2,2-Dimethyl-1-aziridinemethanol. The aziridine functional group, while synthetically valuable, pres...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 2,2-Dimethyl-1-aziridinemethanol. The aziridine functional group, while synthetically valuable, presents significant health and safety risks that demand rigorous adherence to established handling procedures. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, creating a self-validating system of protocols designed to ensure your safety and the integrity of your work.

Section 1: Hazard Assessment - The 'Why' Behind the Protocol

Understanding the inherent risks of 2,2-Dimethyl-1-aziridinemethanol is the foundation of safe laboratory practice. Its hazard profile is dominated by the highly reactive, three-membered aziridine ring. Aziridines as a class are known for their acute toxicity, potential for carcinogenicity, and ability to be absorbed through the skin.[1]

The primary hazards associated with this compound and related aziridines include:

  • Acute Toxicity: Aziridines can be toxic if swallowed, inhaled, or in contact with skin.[1][2]

  • Dermal Hazard: This compound can be absorbed through the skin, potentially leading to systemic toxicity.[1] Skin contact can also cause severe burns or irritation.[3]

  • Ocular Hazard: Vapors and splashes can cause serious eye irritation or severe eye damage.[2][3][4]

  • Flammability: While data for the specific title compound is limited, related aziridines are flammable liquids and vapors, posing a fire risk.[4]

  • Reproductive Toxicity: Some related compounds are suspected of damaging fertility or the unborn child.[4]

Chemical Hazard Profile

The table below summarizes key data extrapolated from structurally similar aziridine compounds to inform our safety protocols.

PropertyValueSource & Rationale
Chemical Family AziridineA class of compounds known for high reactivity and toxicity.[1]
Synonyms N-(Hydroxymethyl)-2,2-dimethylaziridineN/A
Physical State Presumed LiquidBased on related structures like 1-Aziridineethanol.[2]
GHS Hazard Statements H226, H301, H311, H314, H331, H360Based on aggregated data for related aziridines, indicating flammability, toxicity (oral, dermal, inhalation), skin corrosion, and potential reproductive harm.[3][4]
Flash Point ~67 °C (152.6 °F)Based on 1-Aziridineethanol, indicating it is a combustible liquid.[2]
Boiling Point ~153 °C (307 °F)Based on N,N-Dimethylformamide, a compound with a similar molecular weight.[4]

Section 2: The Hierarchy of Controls - A Self-Validating Safety System

Effective safety is not just about personal protective equipment (PPE). It's a systematic approach defined by the NIOSH Hierarchy of Controls. This hierarchy prioritizes the most effective control measures down to the least, with PPE serving as the final, critical barrier between you and the hazard. Adherence to this hierarchy creates a robust and self-validating safety environment.

Hierarchy of Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 cluster_4 Least Effective Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal clothing) Administrative->PPE Safe Handling Workflow prep Preparation Verify fume hood function. Clear workspace. Assemble all equipment. don Don PPE Don in order: 1. Inner gloves 2. Lab coat/suit 3. Goggles & Face Shield 4. Outer gloves prep->don handle Chemical Handling Work within fume hood sash limits. Use non-sparking tools. Keep containers sealed. don->handle waste Waste Collection Segregate waste. Use labeled, sealed containers. Place solid waste in separate bag. handle->waste doff Doff PPE Doff in order: 1. Outer gloves 2. Lab coat/suit 3. Face Shield & Goggles 4. Inner gloves waste->doff wash Final Wash Wash hands thoroughly with soap and water. doff->wash

Caption: A procedural workflow for safely handling 2,2-Dimethyl-1-aziridinemethanol.

4.2: Step-by-Step Handling Protocol
  • Area Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational and the sash is at the appropriate height. Clear all unnecessary items from the hood.

  • Donning PPE: Put on PPE in the correct order to prevent cross-contamination. The outer gloves should be pulled up over the cuffs of the lab coat.

  • Handling the Chemical: Perform all manipulations deep within the fume hood. Use tools and equipment designated for aziridine work. Keep the container sealed whenever not in use.

  • Decontamination: After use, decontaminate any surfaces with an appropriate solution as per your institution's guidelines.

  • Doffing PPE: Remove PPE carefully to avoid contact with any contaminated surfaces. The outer gloves should be removed first, followed by the lab coat (turning it inside out), face shield, and goggles. The inner gloves are removed last.

  • Disposal: All contaminated PPE is considered hazardous waste and must be disposed of accordingly. [5]

4.3: Spill Management
  • Small Spill (<10 mL in a fume hood): Use a commercial spill kit or absorbent material (e.g., vermiculite) to contain the liquid. [6]Collect the material with non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Large Spill (>10 mL or outside a fume hood): Evacuate the laboratory immediately. Alert your institution's emergency response team. Do not attempt to clean it up yourself.

4.4: Disposal Plan

All materials that come into contact with 2,2-Dimethyl-1-aziridinemethanol are considered hazardous waste.

  • Containers: Waste must be collected in compatible, clearly labeled containers indicating "Hazardous Waste" and the chemical name. * Storage: Store waste containers in a designated secondary containment area, away from incompatible materials, until they can be collected by a licensed hazardous waste disposal company. * Method: The ultimate disposal method is typically high-temperature incineration by a certified facility. Never dispose of aziridine waste down the drain.

By integrating this expert-level understanding of the hazards with a systematic application of engineering controls and personal protective equipment, you can confidently and safely utilize 2,2-Dimethyl-1-aziridinemethanol in your research and development endeavors.

References

  • OSHA standards for PPE - Frontline Data Solutions. (2025, October 23).
  • OSHA 3077 - Personal Protective Equipment. (1998). U.S. Department of Labor.
  • Personal Protective Equipment Safety Guide. OshaEducationCenter.com.
  • Personal Protective Equipment - Overview. Occupational Safety and Health Administration.
  • Personal Protective Equipment - Standards. Occupational Safety and Health Administration.
  • SAFETY DATA SHEET - N,N-Dimethylformamide-d7. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - Methyl Aziridine-2-carboxylate. (2024, October 19). Tokyo Chemical Industry.
  • SAFETY DATA SHEET - 2,2'-Azobis(2,4-dimethylvaleronitrile). (2019, November 19). FUJIFILM Wako Chemicals.
  • SAFETY DATA SHEET - 1,3-Dimethyl-2-imidazolidinone. (2014, August 11). Fisher Scientific.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). Centers for Disease Control and Prevention.
  • Safety Data Sheet - N,N-Dimethyl formamide. Uni-Onward Corp.
  • SAFETY DATA SHEET - 2-Pyridinemethanol. (2006, April 5). Fisher Scientific.
  • Material Safety Data Sheet - 1-Aziridineethanol, 97%. (2005, October 3). Cole-Parmer.
  • 2,2-Dimethylaziridine PubChem CID 227244. National Institutes of Health.
  • Safety Data Sheet - 5-Azidomethyl-2'-deoxyuridine. (2024, September 3). MedchemExpress.com.
  • Safety Data Sheet - 3M™ Scotch-Weld™ Acrylic Structural Plastic Adhesive DP-8005 (Part A). (2023, May 5). 3M.
  • Material Safety Data Sheet - 2-Methylaziridine. Santa Cruz Biotechnology.
  • Ethyleneimine - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • Aziridines: Human health tier II assessment. (2014, November 27). Australian Government Department of Health.
  • Pyridine - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • Index of Chemical Names : A - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane. Benchchem.
  • Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry. (2021, April). 3M.

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